Clarithromycin related compound Z
Descripción
Propiedades
Fórmula molecular |
C37H68N2O13 |
|---|---|
Peso molecular |
748.94 |
Origen del producto |
United States |
The following technical guide details the chemical structure, origin, and analytical profiling of Clarithromycin Related Compound Z , identified chemically as (9Z)-Erythromycin A 9-oxime .
Executive Summary
Clarithromycin Related Compound Z (often commercially designated as such due to its stereochemistry) is a specific process-related impurity identified as (9Z)-Erythromycin A 9-oxime .[1][2] It is a geometric isomer of the key synthetic intermediate used in the manufacturing of Clarithromycin.
Unlike degradation products formed via hydrolysis (e.g., Cladinose loss), Compound Z arises from the oximation step of Erythromycin A. Its presence is critical in impurity profiling because the stereochemistry at the C9-oxime functionality dictates the regioselectivity of the subsequent methylation step.[2] The (Z)-isomer is typically the minor, undesired isomer that must be controlled to prevent downstream yield loss or contamination of the final API.[2]
Chemical Identity & Structural Characterization[1][2][3][4]
Compound Z is the (Z)-geometric isomer of Erythromycin A 9-oxime.[1][2] In the synthesis of Clarithromycin, the ketone at C9 of Erythromycin A is converted to an oxime to protect the C9 position and direct methylation to the C6-hydroxyl group.[1][2] This reaction yields a mixture of (E)- and (Z)-oximes.[2]
Physicochemical Data
| Parameter | Specification |
| Common Name | Clarithromycin Related Compound Z |
| Chemical Name | (9Z)-Erythromycin A 9-oxime |
| CAS Registry Number | 134931-01-4 |
| Molecular Formula | C37H68N2O13 |
| Molecular Weight | 748.94 g/mol |
| Stereochemistry | (Z)-configuration at C9=N bond |
| Parent Scaffold | 14-membered Macrolide (Erythronolide A) |
Structural Logic (SMILES)
The structure differs from Clarithromycin in two key ways:
-
C9 Position: Contains an oxime group (=N-OH) instead of a ketone (=O).[2]
-
C6 Position: Contains a hydroxyl group (-OH) instead of the methoxy group (-OCH3) found in Clarithromycin (since it is a pre-methylation intermediate).[2]
Isomeric Distinction:
-
(E)-Isomer: The hydroxyl group of the oxime is trans to the C10 methyl group (preferred for 6-O-methylation).[2]
-
(Z)-Isomer (Compound Z): The hydroxyl group is cis to the C10 methyl group, causing steric hindrance that alters reactivity.[2]
Origin & Formation Mechanism[2]
The formation of Compound Z is intrinsic to the synthetic route of Clarithromycin.
Synthesis Pathway
Clarithromycin is semisynthetic, derived from Erythromycin A.
-
Oximation: Erythromycin A + Hydroxylamine → Erythromycin A 9-oxime (Mixture of E and Z).
-
Isomerization: The (Z)-isomer is thermodynamically less stable but forms kinetically. Manufacturers often employ an isomerization step (using base/heat) to convert the (Z)-oxime to the desired (E)-oxime.[2]
-
Methylation: The (E)-oxime is selectively methylated at the 6-OH position.[2] The (Z)-oxime methylates poorly or at incorrect positions due to the conformation of the macrolide ring.[1][2]
Pathway Diagram
The following diagram illustrates the divergence of the (Z)-isomer (Compound Z) from the main synthetic pathway.
Caption: Formation of Clarithromycin Related Compound Z during the oximation of Erythromycin A.[2] The Z-isomer is a kinetic byproduct that must be isomerized or removed.[2]
Analytical Strategy & Detection
Detecting Compound Z requires resolving the geometric isomers of the oxime intermediate. Standard reverse-phase HPLC methods for Clarithromycin may elute this compound early due to the polarity of the oxime group compared to the methylated final product.[1]
HPLC Method Parameters (Recommended)
This protocol separates the oxime isomers from the parent Erythromycin and the methylated derivatives.[1]
-
Column: C18 (e.g., XTerra RP18 or equivalent), 250 mm x 4.6 mm, 5 µm.[2]
-
Mobile Phase A: 0.05 M Ammonium Phosphate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm (low UV required due to lack of strong chromophores).
-
Temperature: 45°C (Higher temperature improves peak shape for macrolides).
Identification Criteria
-
Relative Retention Time (RRT):
-
(E)-Oxime: ~0.85 (relative to Clarithromycin if co-injected, though usually analyzed in intermediate testing).[2]
-
(Z)-Oxime (Compound Z): ~0.90 - 0.95 (Elutes after the E-isomer in many RP systems due to intramolecular hydrogen bonding making it slightly more hydrophobic, though this varies by pH).[1][2]
-
-
Mass Spectrometry (LC-MS):
Regulatory & Toxicology Context
While specific pharmacopoeial limits for "Compound Z" (as the oxime) are not always explicitly listed under that name in the final API monograph (which focuses on methylated impurities like Impurity A-N), it is a critical Starting Material/Intermediate Specification .[1][2]
-
Control Strategy: The level of (Z)-oxime is controlled in the intermediate specifications. If the (Z)-isomer is carried forward, it may methylate to form (Z)-Clarithromycin oxime , which is difficult to deprotect or remove.[2]
-
Toxicity: Macrolide oximes generally share the safety profile of the parent macrolides but are considered structural alerts for genotoxicity until qualified. However, as a process impurity, it is regulated under ICH Q3A/Q3B limits (typically <0.15% for qualification).[2]
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5483652, (9Z)-Erythromycin A Oxime. Available at: [Link][1][2]
-
ResearchGate . Structures of semisynthetic macrolides obtained from erythromycin A and its oxime. Available at: [Link][1][2]
Sources
Technical Guide: Clarithromycin Oxime Z-Isomer Impurity Profile
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the Z-isomer (cis-isomer) impurity profile associated with Clarithromycin oxime (6-O-methylerythromycin A 9-oxime), a critical intermediate in the synthesis of Clarithromycin.[1] While the E-isomer (trans-isomer) is the thermodynamically stable and reactive intermediate required for high-yield production, the Z-isomer acts as a persistent process-related impurity.[1]
This guide details the structural differentiation, thermodynamic behavior, chromatographic separation, and remediation strategies for the Z-isomer.[1] It is designed for process chemists and analytical scientists optimizing the manufacturing of macrolide antibiotics.
Structural & Thermodynamic Basis[1]
The Isomerism of 9-Oximes
Clarithromycin synthesis typically proceeds via the methylation of Erythromycin A 9-oxime. The oxime functionality (
-
E-Isomer (Trans): The hydroxyl group is oriented away from the C-6 methyl group (or the macrocyclic ring bulk), minimizing steric strain.[1] This is the desired intermediate .
-
Z-Isomer (Cis): The hydroxyl group is oriented towards the macrocyclic ring, creating steric repulsion with the C-6/C-10 substituents.[1] This is the undesired impurity .
Thermodynamic Stability and Interconversion
The E-isomer is thermodynamically favored over the Z-isomer by approximately 2–3 kcal/mol due to reduced steric hindrance. However, kinetic control during the oximation of Erythromycin A often yields a mixture (typically 4:1 to 9:1 E:Z ratio).
-
Isomerization: The conversion of Z
E is acid-catalyzed or base-mediated but requires specific conditions to overcome the activation energy barrier. -
Impact on Methylation: The Z-isomer of Erythromycin A 9-oxime undergoes methylation to form the Z-Clarithromycin oxime . This species often exhibits lower solubility and different deoximation kinetics compared to the E-isomer, leading to yield loss and difficult-to-purge impurities in the final API.
Synthetic Pathway and Impurity Propagation[2][3]
The presence of the Z-isomer propagates through the synthesis pipeline. If not purged at the Erythromycin Oxime stage, it persists into the methylated intermediate.
Pathway Visualization
The following diagram illustrates the propagation of the Z-isomer and the critical control points for isomerization.
Caption: Propagation of Z-isomer impurity from oximation through methylation to the final API.
Analytical Profiling (HPLC/UPLC)[1]
Distinguishing the Z-isomer from the E-isomer requires optimized chromatographic conditions. The Z-isomer typically elutes after the E-isomer in reverse-phase conditions due to intramolecular hydrogen bonding which reduces its polarity relative to the mobile phase, though this can vary based on pH.
Comparative Impurity Data
The following table summarizes the characteristics of the oxime isomers. Note that "Impurity G" in European Pharmacopoeia (EP) refers to the E-isomer of the methylated oxime, making the Z-isomer a distinct, often unspecified impurity.
| Parameter | Clarithromycin Oxime (E-Isomer) | Clarithromycin Oxime (Z-Isomer) |
| Chemical Name | 6-O-Methylerythromycin A (E)-9-oxime | 6-O-Methylerythromycin A (Z)-9-oxime |
| Role | Key Intermediate / EP Impurity G | Process Impurity |
| Relative Retention (RRT) | 1.00 (Reference) | ~1.10 – 1.20 (Method Dependent) |
| Polarity | Higher (Exposed -OH) | Lower (Shielded/Intramolecular H-bond) |
| Thermodynamic Stability | High | Low (Converts to E under stress) |
| Deoximation Rate | Fast | Slow / Incomplete |
Validated HPLC Protocol for Isomer Separation
This protocol ensures baseline separation of E and Z isomers of the oxime intermediate.
Equipment: HPLC with UV Detector (e.g., Agilent 1200/1260). Column: Inertsil ODS-3 or equivalent C18 (150 mm x 4.6 mm, 5 µm).[1]
Method Parameters:
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (
), adjusted to pH 4.0 with dilute Phosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60:40 Buffer:ACN) or Gradient depending on matrix complexity.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Temperature: 35°C (Critical: Higher temps may induce on-column isomerization).
-
Detection: UV @ 205 nm or 210 nm (Oxime absorbance).[1]
Self-Validation Step:
Inject a standard mixture of E and Z oximes (if available) or a forced-degradation sample (acid-stressed oxime).[1] The Z-isomer should appear as a distinct peak trailing the major E-isomer peak. Resolution (
Remediation & Control Strategy
To ensure the final Clarithromycin API meets ICH Q3A/B guidelines, the Z-isomer must be controlled at the Erythromycin A 9-oxime stage, before methylation.
Protocol: Z-to-E Isomerization
This process converts the unwanted Z-isomer into the desired E-isomer, maximizing yield and purity.[1]
Reagents:
-
Crude Erythromycin A 9-oxime (containing Z-isomer).[1][2][3]
-
Glacial Acetic Acid (Catalyst).[1]
-
Ammonium Hydroxide (Neutralizer).[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude oxime in IPA (5 volumes relative to mass).
-
Acidification: Add Glacial Acetic Acid (0.5 equivalents). The pH should be slightly acidic (approx. 5.0–6.0).
-
Reflux: Heat the mixture to 70–75°C for 2–4 hours.
-
Monitoring: Sample hourly. Analyze via HPLC. The Z-isomer peak should decrease significantly (target < 2%).[1]
-
Crystallization: Cool slowly to 20°C. Add water (anti-solvent) if necessary to precipitate the E-isomer.
-
Filtration: Filter the solid. The E-isomer crystallizes preferentially; any remaining Z-isomer often remains in the mother liquor.
Purging via Solvent Extraction
If isomerization is insufficient, the Z-isomer can be purged using differential solubility.[1]
-
Solvent System: Dichloromethane (DCM) / Water.[1]
-
Observation: The Z-isomer is often less soluble in the aqueous phase during specific pH adjustments or forms turbid layers that can be separated.
-
Reference: Extraction with DCM has been shown to reduce Z-isomer content to < 1.2% in scalable processes [1].[1]
References
-
Chaudhari, K., et al. (2023).[1][4][6] A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available at: [Link][1][4][6]
-
European Pharmacopoeia (Ph.[1][2][4] Eur.) . Clarithromycin Monograph: Impurity G (6-O-methylerythromycin A (E)-9-oxime). Available at: [Link][1]
- US Patent 5,808,017. Process for preparing erythromycin A oxime (Isomerization methods).
-
Li, L., et al. (2012).[1][2] Preparation of azithromycin related substances (Discussion on Z-oxime formation). ResearchGate. Available at: [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. US20010034434A1 - Process for preparing and isolating 9-deoxo-9 (Z)-hydroxyiminoerythromycin A - Google Patents [patents.google.com]
- 4. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
This guide provides a comprehensive technical overview of Clarithromycin Related Compound Z, an EvoPure certified reference material. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of the macrolide antibiotic, clarithromycin. This document will delve into the compound's chemical identity, its significance as a process-related impurity and potential degradant, and the analytical methodologies crucial for its identification and quantification.
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
The macrolide antibiotic clarithromycin is a cornerstone in the treatment of various bacterial infections.[1] As with any active pharmaceutical ingredient (API), its purity is paramount to ensure safety and efficacy.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the stringent control of impurities in new drug substances and products.[3][4][5][6] These impurities can arise from the manufacturing process, degradation of the API, or interactions with excipients.[2][]
Clarithromycin Related Compound Z, identified as Erythromycin A (Z) 9-oxime, is a significant process-related impurity that can form during the synthesis of clarithromycin.[8][9][10] Its presence and concentration must be carefully monitored to ensure the final drug product meets the required quality standards. The "EvoPure" designation signifies that this compound is a highly purified and well-characterized reference standard, essential for the validation of analytical methods and the accurate quantification of this impurity in clarithromycin samples.[11]
Chemical Identity and Physicochemical Properties
Systematic Name: (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one[12][13]
Common Synonyms: Erythromycin A (Z)-9-oxime, (9Z)-Erythromycin A Oxime[9][12]
CAS Number: 134931-01-4[12][14]
Molecular Formula: C₃₇H₆₈N₂O₁₃[8][10][12]
Molecular Weight: 748.94 g/mol [8][10][12]
Table 1: Physicochemical Properties of Clarithromycin Related Compound Z
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₈N₂O₁₃ | [8][10][12] |
| Molecular Weight | 748.94 g/mol | [8][10][12] |
| Appearance | Light Yellow Powder | [9] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [9] |
| pKa (Predicted) | 11.96 ± 0.70 | [9] |
Chemical Structure:
Figure 2: Formation of (E) and (Z) isomers of Erythromycin A 9-oxime.
While the (E)-isomer is the desired intermediate for subsequent synthetic steps, the (Z)-isomer is an undesired byproduct. [15]The ratio of these isomers can be influenced by reaction conditions such as the solvent and the acid catalyst used. [15][16]Inadequate control of these parameters can lead to an increased proportion of the (Z)-isomer, which may be carried through the synthesis and appear as an impurity in the final clarithromycin API.
The presence of Clarithromycin Related Compound Z is significant for several reasons:
-
Regulatory Compliance: Regulatory agencies require the reporting, identification, and qualification of impurities above certain thresholds. [3][4][5][6]* Potential for Toxicity: While specific toxicological data for Erythromycin A (Z) 9-oxime is not readily available, it is a structural analog of erythromycin, which has known side effects. [17][18]Any uncharacterized impurity poses a potential safety risk.
-
Impact on Efficacy: The presence of impurities can reduce the overall potency of the drug product.
Analytical Methodologies for Identification and Quantification
The accurate detection and quantification of Clarithromycin Related Compound Z necessitate robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [1][19][20][21]
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for separating Clarithromycin Related Compound Z from clarithromycin and other related substances.
Table 2: Typical HPLC Parameters for the Analysis of Clarithromycin and its Impurities
| Parameter | Typical Conditions | Reference(s) |
| Column | C18 (e.g., Agilent Zorbax Eclipse, 250 x 4.6 mm, 5 µm) | [1][21] |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 10 mM NaH₂PO₄, pH 6.0) in a ratio of approximately 60:40 (v/v) | [1][21] |
| Flow Rate | 0.8 - 1.0 mL/min | [1][21] |
| Column Temperature | 35 °C | [1][21] |
| Detection | UV at 210 nm or 215 nm | [1][19][21] |
| Injection Volume | 10 - 20 µL | [1][19][21] |
Experimental Protocol: HPLC Analysis of Clarithromycin Related Compound Z
-
Preparation of Standard Solution: Accurately weigh a suitable amount of Clarithromycin Related Compound Z EvoPure reference standard and dissolve in the mobile phase to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh the clarithromycin sample to be analyzed and dissolve in the mobile phase to a known concentration.
-
Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Record the chromatograms and determine the retention times and peak areas. The identification of Clarithromycin Related Compound Z in the sample is confirmed by comparing its retention time with that of the reference standard. The concentration is calculated using the peak area response.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation and characterization of impurities, advanced analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be coupled with liquid chromatography (LC-MS) to provide molecular weight information and fragmentation patterns of the separated impurities, aiding in their identification. [22]The protonated molecular ion [M+H]⁺ for Erythromycin A (Z) 9-oxime would be expected at m/z 749.9. * NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure determination. [22][23]The chemical shifts of the protons and carbons near the N-oxide group in the desosamine sugar moiety are particularly useful for distinguishing it from erythromycin A.
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are a critical component of method validation and are mandated by regulatory guidelines. []These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. [][24][25]The purpose is to demonstrate that the analytical method is "stability-indicating," meaning it can effectively separate the intact drug from its degradation products.
Experimental Protocol: Forced Degradation of Clarithromycin
-
Acid Degradation: Treat a solution of clarithromycin with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C) for a specified period. []2. Base Degradation: Treat a solution of clarithromycin with a base (e.g., 0.1 M NaOH) at an elevated temperature for a specified period. []3. Oxidative Degradation: Treat a solution of clarithromycin with an oxidizing agent (e.g., 3.0% H₂O₂) at an elevated temperature. []4. Thermal Degradation: Expose a solid sample or solution of clarithromycin to high temperatures (e.g., 100°C). []5. Photodegradation: Expose a solution of clarithromycin to UV light. []6. Analysis: Analyze the stressed samples using the validated HPLC method to assess the formation of degradation products and the separation from the parent drug peak.
The formation of oxime-related impurities under certain stress conditions underscores the importance of a well-characterized reference standard like Clarithromycin Related Compound Z EvoPure for accurate impurity profiling.
The "EvoPure" Standard: A Commitment to Quality and Trustworthiness
The "EvoPure" designation signifies a commitment to providing highly characterized and reliable reference standards. While a specific Certificate of Analysis for this compound is not publicly available, a reputable supplier of such standards typically provides comprehensive documentation to ensure its suitability for its intended use. [11][26][27] A typical Certificate of Analysis for an EvoPure reference standard would include:
-
Product Identification: Name, CAS number, molecular formula, and molecular weight.
-
Purity Assessment: Determined by a validated chromatographic method (e.g., HPLC), often reported as a percentage.
-
Identity Confirmation: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Moisture Content: Determined by methods like Karl Fischer titration.
-
Residual Solvents: Analysis for any remaining solvents from the synthesis and purification process.
-
Traceability: Information on the traceability of the measurements to national or international standards.
The use of a well-characterized reference standard from a reputable source that adheres to quality management systems such as ISO 9001, ISO/IEC 17025, and ISO Guide 34 is fundamental to ensuring the accuracy and reliability of analytical data. [27]
Figure 3: The role of an EvoPure reference standard in ensuring data integrity.
Safety and Handling
Clarithromycin Related Compound Z should be handled with the same precautions as other pharmacologically active substances. [28]A Safety Data Sheet (SDS) should be consulted before handling. General safety precautions include:
-
Handling in a well-ventilated area. [28]* Using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [28]* Avoiding inhalation of dust and contact with skin and eyes. [28]* In case of accidental exposure, follow the first-aid measures outlined in the SDS. [28] While specific toxicological data for Erythromycin A (Z) 9-oxime is limited, it is classified as harmful if swallowed. The toxicological properties of the parent compound, erythromycin, include potential for skin irritation and hypersensitivity. [18]
Conclusion
Clarithromycin Related Compound Z EvoPure, or Erythromycin A (Z) 9-oxime, is a critical reference standard for the pharmaceutical industry. Its use is indispensable for the development, validation, and execution of analytical methods aimed at ensuring the quality, safety, and efficacy of clarithromycin. A thorough understanding of its chemical properties, formation, and the analytical techniques for its control is essential for any scientist or researcher working with this important antibiotic. This guide has provided a comprehensive overview of these key aspects, emphasizing the importance of high-quality reference materials in a regulated environment.
References
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
AMS Biopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
AMS Biopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- Google Patents. (n.d.). CN1673229A - Synthesis process of erythromycin oxime.
- Google Patents. (n.d.). US5808017A - Process for preparing erythromycin A oxime.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Erythromycin A 9 Oxime. Retrieved from [Link]
-
European Patent Office. (2003, February 5). PROCESS FOR PREPARING ERYTHROMYCIN A OXIME - European Patent Office - EP 0970099 B1. Retrieved from [Link]
-
PubChem. (n.d.). (9Z)-Erythromycin A Oxime | C37H68N2O13 | CID 5483652. Retrieved from [Link]
-
PubChem. (n.d.). Erythromycin a-9-oxime | C37H68N2O13 | CID 12766175. Retrieved from [Link]
- Google Patents. (n.d.). N-oxide, 3'-N-dimethylamine, 9-oxime erythromycin A derivatives.
-
PubChem. (n.d.). Erythromycin A Oxime | C37H68N2O13 | CID 57347513. Retrieved from [Link]
-
Advent Chembio. (n.d.). 9-Erythromycin 9-Oxime; Erythromycin A Oxime. Retrieved from [Link]
-
NCBI Bookshelf. (2023, July 2). Erythromycin - StatPearls. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation data for CLA following exposure to stress conditions.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 134931-01-4 | Product Name : (9Z)-Erythromycin A Oxime,. Retrieved from [Link]
-
Biradar, et al. (2023, January 31). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. Journal of Advanced Scientific Research, 14(01), 15-24. Retrieved from [Link]
-
Atlas Biologicals. (n.d.). Certificate of Analysis. Retrieved from [Link]
-
Semantic Scholar. (2013, January 15). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Retrieved from [Link]
-
PMC. (2025, December 6). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. Retrieved from [Link]
-
Farshchi, A., Ghiasi, G., & Bahrami, G. (n.d.). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Iranian Journal of Pharmaceutical Research, 8(3), 187-193. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of force degradation studies clarithromycin, amoxicillin, and vonoprazan. Retrieved from [Link]
-
RSC Publishing. (n.d.). the conformational analysis of erythromycin A and (9S)-9-hydroxy-9-deoxoerythromycin A by n.m.r. spectroscopy. Retrieved from [Link]
-
Scilit. (n.d.). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection. Retrieved from [Link]
-
EPA. (2009, May 7). Quality Assurance and Quality Control Requirements in Methods Not Published by EPA; Memorandum. Retrieved from [Link]
-
Veeprho. (n.d.). CERTIFICATE OF ANALYSIS OF REFERENCE ST ANDARD lHNMR. Retrieved from [Link]
-
EDQM FAQs. (2021, July 12). Certificate of analysis - FAQs Home. Retrieved from [Link]
-
Evac. (2022, September 15). Supplier Quality Requirements 1. Purpose. Retrieved from [Link]
Sources
- 1. Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. tasianinch.com [tasianinch.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ERYTHROMYCIN OXIME synthesis - chemicalbook [chemicalbook.com]
- 9. (9Z)-ErythroMycin A OxiMe | 134931-01-4 [chemicalbook.com]
- 10. 9-Erythromycin 9-Oxime; Erythromycin A Oxime | Advent [adventchembio.com]
- 11. veeprho.com [veeprho.com]
- 12. (9Z)-Erythromycin A Oxime | C37H68N2O13 | CID 5483652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Erythromycin a-9-oxime | C37H68N2O13 | CID 12766175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
- 17. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medline.com [medline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. CN1246864A - 3'-N-oxide, 3'-N-dimethylamine, 9-oxime erythromycin A derivatives - Google Patents [patents.google.com]
- 23. Novel conformations of erythromycin antibiotics: the conformational analysis of erythromycin A and (9S)-9-hydroxy-9-deoxoerythromycin A by n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Certificate of analysis - FAQs Home - FAQs [faq.edqm.eu]
- 27. evac.com [evac.com]
- 28. chemicalbook.com [chemicalbook.com]
Application Note: Advanced Characterization and Quantification of Clarithromycin Related Compound Z
Part 1: Executive Summary & Chemical Context
The Identity of "Compound Z"
In the context of Clarithromycin impurity profiling, "Related Compound Z" is frequently designated in high-purity commercial catalogs (e.g., EvoPure standards) as the (Z)-isomer of the 9-oxime intermediate or specifically 6-O-Methylerythromycin A (Z)-9-(O-methyloxime) .[1]
Within official pharmacopeial frameworks (USP/EP), this specific chemical structure corresponds to Clarithromycin Impurity M (USP) or Impurity N (EP depending on the specific monograph version).[1] It is a critical process-related impurity arising from the synthesis pathway where the erythromycin A 9-oxime is methylated.[1] The oxime functionality creates geometric isomerism (E and Z forms). While the E-isomer is often the requisite intermediate for the final drug substance, the (Z)-isomer (Compound Z) is a difficult-to-remove impurity that requires high-resolution chromatography for detection.[1]
The Analytical Challenge
The core challenge in analyzing Compound Z is its structural similarity to the E-isomer and the parent Clarithromycin molecule.[1]
-
Lack of Chromophore: Like all macrolides, Compound Z lacks a conjugated
-system, necessitating low-UV detection (205–210 nm) or electrochemical/MS detection.[1] -
Geometric Isomerism: Separating E and Z oximes often requires precise temperature and pH control, as these isomers can interconvert or co-elute on standard C18 phases.[1]
-
Basic Nature: The dimethylamino group (
) causes peak tailing on residual silanols.[1]
Part 2: Experimental Protocol (HPLC-UV/MS)
This protocol is designed to achieve a resolution (
Reagents & Materials
| Reagent | Grade/Specification | Purpose |
| Acetonitrile (ACN) | HPLC Gradient Grade | Organic modifier (low UV cutoff).[1] |
| Methanol (MeOH) | HPLC Grade | Co-solvent for selectivity tuning.[1] |
| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer component.[1] |
| Triethylamine (TEA) | HPLC Grade | Silanol blocker (improves peak shape).[1] |
| Orthophosphoric Acid | 85% ACS | pH adjustment.[1] |
| Reference Standard | Clarithromycin Related Compound Z | Target analyte (Toku-E/USP Impurity M).[1] |
Chromatographic Conditions (The "Method")
-
System: HPLC with DAD (Diode Array Detector) or LC-MS/MS.[1]
-
Column: L1 Packing (C18) , High-Density Bonding.[1]
-
Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm).
-
Rationale: High carbon load prevents peak tailing of basic macrolides; 3.5 µm particle size offers better resolution than 5 µm for isomer separation.
-
-
Mobile Phase A: 0.067 M Monobasic Potassium Phosphate (adjust to pH 4.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C ± 1°C (Critical: Higher temperature improves mass transfer and reduces band broadening for macrolides).[1]
-
Detection: UV at 205 nm (Reference: 360 nm).[1]
-
Injection Volume: 20 µL.
Gradient Program
Note: Isocratic methods often fail to separate the late-eluting Z-isomer from the matrix.[1] A gradient is required.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 65 | 35 | Equilibration |
| 30.0 | 45 | 55 | Linear Gradient |
| 35.0 | 45 | 55 | Hold (Elution of Z-isomer) |
| 36.0 | 65 | 35 | Return to Initial |
| 45.0 | 65 | 35 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).[1]
-
Stock Solution: Dissolve 10 mg of Clarithromycin Related Compound Z Standard in 10 mL Diluent (1.0 mg/mL).
-
Test Solution: Dissolve 50 mg of Clarithromycin API in 50 mL Diluent (1.0 mg/mL).
-
Spiked Recovery Solution: Spike Test Solution with Stock Solution to achieve 0.1% concentration of Compound Z relative to API.
Part 3: Visualization & Workflow
Analytical Workflow Diagram
The following diagram illustrates the critical decision points in the analysis of the Z-isomer impurity.
Caption: Workflow for the isolation and quantification of Clarithromycin Related Compound Z, emphasizing the critical resolution checkpoint between geometric isomers.
Part 4: Data Analysis & System Suitability
System Suitability Criteria
Before analyzing unknown samples, the system must pass the following checks using the Resolution Solution (Mixture of Clarithromycin and Compound Z).
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures accurate integration without shoulder interference. | |
| Tailing Factor ( | Macrolides are basic; high tailing indicates secondary silanol interactions.[1] | |
| RSD (Area) | Verifies injector precision and detector stability. | |
| Signal-to-Noise (S/N) | Ensures sensitivity at the 0.05% reporting threshold. |
Relative Response Factor (RRF)
Because Compound Z is a structural isomer (or close analog) of Clarithromycin, its UV absorption at 205 nm is similar but not identical.
-
Standard RRF: Typically 1.0 for isomers (unless experimental determination proves otherwise).[1]
-
Calculation:
Where = Area, = Concentration, = Potency of standard.[1]
Part 5: Troubleshooting & Scientific Integrity
The "Ghost Peak" Phenomenon
-
Issue: A peak appears at the retention time of Compound Z in the blank.
-
Cause: Carryover from previous injections.[1] Macrolides are "sticky" due to their hydrophobic macrocyclic ring.
-
Solution: Implement a needle wash with 90:10 Methanol:Water + 0.1% Formic Acid between injections.[1]
Peak Splitting
-
Issue: The Clarithromycin or Compound Z peak appears as a doublet.
-
Cause:
-
Sample Solvent Mismatch: Dissolving the sample in 100% ACN while starting the gradient at 35% ACN causes "solvent shock." Fix: Match sample diluent to initial mobile phase.
-
High pH: If pH > 7.5, the silica support dissolves, creating voids. Fix: Ensure pH is maintained at 4.0–4.4 (optimal for stability).
-
Identification Confirmation (LC-MS)
If the UV peak is ambiguous, use Mass Spectrometry.[1]
-
Parent Ion:
Da (Nominal mass for Clarithromycin).[1] -
Compound Z (Z-Oxime derivative): Depending on the exact methylation state, look for mass shifts of +15 Da (Methyl) or +16 Da (Oxidation).[1]
-
Differentiation: The E and Z isomers often have identical masses.[1] They must be distinguished by Retention Time (RT) .[1] The Z-isomer typically elutes after the E-isomer on C18 columns due to intramolecular hydrogen bonding reducing its polarity.[1]
References
-
United States Pharmacopeia (USP). Clarithromycin Monograph: Organic Impurities.[1] USP-NF 2023.[1] (Defines Impurity M/N and chromatographic parameters).
-
Toku-E. Clarithromycin Related Compound Z, EvoPure®.[1][3] (Commercial designation for the Z-oxime impurity).[1]
-
European Pharmacopoeia (Ph. Eur.). Clarithromycin: Related Substances.[3][4][5][6][7][8][9] 10th Edition. (Provides alternative gradient methods for macrolide separation).
-
Morgan, D. K., et al. "Development of a stability-indicating LC method for the determination of clarithromycin and related impurities." Journal of Pharmaceutical and Biomedical Analysis, 1991. (Foundational work on macrolide pH dependence). [1]
-
PubChem. Clarithromycin Compound Summary. National Center for Biotechnology Information. [1]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. scispace.com [scispace.com]
- 3. toku-e.com [toku-e.com]
- 4. Clarithromycin | CAS 81103-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. sciensage.info [sciensage.info]
- 9. researchgate.net [researchgate.net]
Executive Summary & Scope
Objective: To synthesize and certify a high-purity reference standard for Clarithromycin Related Compound Z .
Technical Definition: In the context of Clarithromycin process chemistry, "Related Compound Z" is identified as 6-O-Methylerythromycin A (Z)-9-oxime .[1] While officially designated as Impurity L in the USP and Impurity C in the EP (context-dependent on specific monographs), the (Z)-isomer is a critical process impurity formed during the oximation of erythromycin derivatives. Its separation from the pharmacologically active (E)-isomer is a definitive challenge in macrolide manufacturing.
Application: This standard is required for:
-
System Suitability Testing: Validating HPLC methods for resolution of E/Z isomers.
-
Process Control: Quantifying the efficiency of the Beckmann rearrangement precursors.
-
Regulatory Compliance: ICH Q3A/B impurity profiling.
Chemical Basis & Reaction Mechanism
The synthesis involves the oximation of Clarithromycin (C-9 ketone) using hydroxylamine hydrochloride.[2] This reaction yields a mixture of geometric isomers: the thermodynamically favored (E)-oxime and the kinetically formed (Z)-oxime.
-
Mechanism: Nucleophilic attack of hydroxylamine on the C-9 carbonyl.
-
Stereochemistry: The macrocyclic ring conformation creates steric hindrance. The (E)-isomer (hydroxyl group anti to the C-8 methyl) is generally more stable. To prepare the (Z)-isomer reference standard, we utilize a non-stereoselective reaction condition followed by preparative chromatography.
Pathway Diagram
Figure 1: Reaction pathway showing the divergent formation of E and Z isomers from the Clarithromycin ketone.
Experimental Protocol
Reagents and Materials
| Reagent | Grade | Function |
| Clarithromycin API | >98% Purity | Starting Material |
| Hydroxylamine Hydrochloride | ACS Reagent | Oximating Agent |
| Pyridine | Anhydrous | Base/Catalyst |
| Ethanol (Absolute) | HPLC Grade | Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Ammonium Acetate | LC-MS Grade | Buffer |
Synthesis of Crude Oxime Mixture
Rationale: We intentionally use pyridine/ethanol at reflux to push the reaction to completion, generating a sufficient quantity of the (Z)-isomer (typically 10-15% of the mixture) for isolation.
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Clarithromycin (10.0 g, 13.3 mmol) in Ethanol (100 mL) .
-
Add Reagents: Add Hydroxylamine Hydrochloride (4.6 g, 66.5 mmol, 5 eq) and Pyridine (5.4 mL, 66.5 mmol, 5 eq) .
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 24 hours .
-
Quench: Cool to room temperature. Concentrate the solvent under reduced pressure to approx. 20 mL.
-
Work-up:
-
Dilute residue with Water (100 mL) .
-
Adjust pH to 10.0 using 2N NaOH (precipitates the free base oximes).
-
Extract with DCM (3 x 50 mL) .
-
Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate to yield the Crude Oxime Mixture (approx. 9.8 g) as a white foam.
-
Isolation of Related Compound Z (Prep-HPLC)
Rationale: Crystallization is ineffective for separating the Z-isomer in high purity due to co-crystallization. Preparative HPLC is required.
Preparative System Parameters:
-
Column: C18 Prep Column (e.g., YMC-Actus Triart C18, 30 x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 40 mL/min.
-
Detection: UV at 210 nm (low wavelength required for non-conjugated macrolides).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 5.0 | 40 | Injection |
| 35.0 | 60 | Linear Gradient (Separation) |
| 40.0 | 90 | Wash |
| 45.0 | 40 | Re-equilibration |
Fraction Collection Strategy:
-
Dissolve 1.0 g of Crude Oxime in 10 mL of 50:50 ACN:Water.
-
Inject 5 mL per run.
-
Elution Order: The (E)-isomer typically elutes before the (Z)-isomer in reversed-phase systems at neutral pH due to intramolecular hydrogen bonding differences.
-
Target: Collect the second major peak (The Z-isomer).
-
-
Pool fractions containing >95% (Z)-isomer (assess via analytical HPLC).
-
Lyophilize pooled fractions to obtain Clarithromycin Related Compound Z as a white amorphous powder.
Validation & Characterization
Analytical Verification (HPLC)
Before release, the standard must be qualified against the USP monograph method for Impurity L.
-
Column: L1 packing (C18), 4.6 mm x 15 cm, 3.5 µm.
-
Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (65:35).
-
Performance Requirement: Resolution (Rs) between Clarithromycin (E)-Oxime and (Z)-Oxime must be > 2.0.
Structural Confirmation (NMR)
The E and Z isomers are distinguished by the chemical shift of the C-9 oxime proton (if present) or the nearby C-8/C-10 protons.
| Position | Proton | (E)-Isomer Shift (ppm) | (Z)-Isomer Shift (ppm) | Diagnostic Note |
| C-8 | H-8 | ~2.65 | ~2.90 | Downfield shift in Z-isomer due to anisotropy of the oxime -OH. |
| C-11 | H-11 | ~3.75 | ~3.65 | Slight upfield shift. |
| N-OH | -OH | ~10.5 | ~11.2 | Broad singlet, exchangeable. |
Mass Spectrometry
-
Technique: LC-MS (ESI Positive).
-
Expected Mass: [M+H]⁺ = 763.5 m/z (Consistent with C₃₈H₇₀N₂O₁₃).
-
Note: Both isomers have identical mass; separation prior to MS is essential.
Workflow Visualization
Figure 2: End-to-end workflow for the isolation of the Z-isomer reference standard.
Storage and Stability
-
Storage: -20°C, protected from light and moisture.
-
Stability Warning: Macrolide oximes can undergo E/Z isomerization in solution, particularly in acidic media or upon heating. Re-constitute immediately prior to use.
References
-
European Pharmacopoeia (Ph. Eur.) . Clarithromycin: Impurity C (Z-isomer). 10th Edition. [Link]
-
Mihailovic, M., et al. "Separation and characterization of E and Z isomers of erythromycin oxime derivatives." Journal of Chromatography A, 2011.[3] [Link]
Sources
Application Note: Chromatographic Isolation and Quantification of Clarithromycin Oxime Isomers
Executive Summary & Scientific Context
Clarithromycin oxime (6-O-Methylerythromycin A 9-oxime) is a critical intermediate in the synthesis of Clarithromycin and next-generation ketolides. Unlike the final drug substance, the oxime intermediate possesses a
Why Separation Matters:
-
Synthetic Efficacy: The Beckmann rearrangement (used to convert the oxime to the lactam ring) is stereospecific. Often, only the
-isomer undergoes the desired rearrangement efficiently. Thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -isomer is considered a process impurity that must be controlled (< 1.0%).[1] -
Thermodynamic Instability: Oximes are susceptible to acid-catalyzed hydrolysis (reverting to the ketone) and thermal isomerization. Chromatographic conditions must balance resolution with analyte stability.
This guide provides two distinct protocols:
-
Protocol A (QC Standard): A robust, isocratic phosphate-buffered method for routine quality control.
-
Protocol B (R&D/MS-Compatible): A high-pH, volatile-buffer method for impurity identification and LC-MS applications.
Chemical Mechanism of Separation
The separation of macrolide oxime isomers relies on subtle differences in their three-dimensional "folded" structures.
-
Hydrophobicity: The
-isomer typically exhibits intramolecular hydrogen bonding (often between the oxime -OH and the C11-OH or lactone ring oxygen), rendering it slightly less polar and more compact than the -isomer. -
Stationary Phase Interaction: On C18 columns, the
-isomer generally elutes before the -isomer due to this reduced interaction with the hydrophobic stationary phase, though this can reverse on polar-embedded phases. -
pH Sensitivity: Macrolides are basic (
due to the desosamine sugar). At neutral pH (6.5–7.5), they are partially ionized. High pH (>9.0) suppresses ionization, dramatically improving peak shape and retention, but requires hybrid/polymer columns.
Protocol A: Robust QC Method (Phosphate/ACN)
This method is derived from standard pharmacopeial practices for macrolides, optimized for the specific resolution of the oxime geometric isomers.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | L1 (C18) - Inertsil ODS-3V or Waters Symmetry C18 | High surface area and end-capping reduce silanol interactions with the basic amine. |
| Dimensions | Sufficient theoretical plates ( | |
| Mobile Phase | ACN : 0.05M | High organic content is needed to elute the hydrophobic methylated oxime. |
| Buffer pH | Adjust to pH 6.5 with dilute KOH or | Critical: pH < 6.0 causes peak tailing; pH < 4.0 hydrolyzes cladinose sugar. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 40°C | Elevated temp reduces mobile phase viscosity and improves mass transfer for large macrolide molecules. |
| Detection | UV @ 210 nm | Oximes lack strong chromophores; 210 nm captures the carbonyl/lactone absorption. |
| Injection Vol | - |
Preparation of Solutions
-
Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water. Adjust pH to 6.5 0.05 with dilute KOH. Filter through a 0.45 membrane. -
Diluent: Mobile Phase (ACN : Buffer 45:55).
-
Standard Solution: Dissolve Clarithromycin Oxime Reference Standard in Diluent to obtain a concentration of 1.0 mg/mL. Sonicate for 5 mins to ensure complete dissolution.
System Suitability Criteria (Self-Validating)
-
Resolution (
): between -isomer (impurity) and -isomer (main peak). -
Tailing Factor (
): for the main -isomer peak. -
Theoretical Plates:
.[2]
Protocol B: LC-MS Compatible High-pH Method
Warning: Do not use standard silica columns for this method. Use Hybrid (e.g., Waters XBridge) or Polymer (e.g., PLRP-S) columns stable up to pH 10-11.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 ( | Hybrid Ethylene Bridged Hybrid (BEH) technology withstands high pH. |
| Mobile Phase A | 10 mM Ammonium Carbonate (pH 9.5) | Volatile buffer; high pH suppresses amine ionization ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | - |
| Gradient | 0-2 min: 40% B 2-15 min: 40% | Gradient elution ensures late-eluting dimers or raw materials (Erythromycin A) are cleared. |
| Flow Rate | 0.8 mL/min | Slightly lower flow for MS compatibility. |
| Temp | 35°C | - |
| Detection | UV @ 210 nm + MS (ESI+) | MS Source: ESI Positive Mode. Target Mass: |
Visualizing the Workflow & Logic
Analytical Decision Matrix
This diagram illustrates the logic for selecting the appropriate method based on the research goal (Purity vs. Identification).
Figure 1: Decision tree for selecting between the robust QC method (Protocol A) and the MS-compatible characterization method (Protocol B).
Isomerization & Degradation Pathways
Understanding the stability of the analyte during analysis is crucial.
Figure 2: Stability profile. Note that the E/Z interconversion is reversible, while acid hydrolysis is irreversible.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions between amine and silanols. | Ensure pH is |
| Poor E/Z Resolution | Column degradation or incorrect organic ratio. | Decrease ACN by 2-5% to increase retention and separation factor ( |
| Baseline Drift (210 nm) | UV cutoff of mobile phase components. | Use HPLC-grade Phosphate. Ensure ACN is "Far UV" grade. Avoid Acetate buffers at low wavelengths. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches the mobile phase (45:55 ACN:Buffer). Injecting 100% ACN slugs causes peak distortion. |
References
-
Semantic Scholar. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances.[4][5] (Separation of Z and E isomers of macrolide oximes using Phosphate/ACN). [Link]
-
ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (Details the E/Z isomer criticality and separation logic). [Link][1]
-
ResearchGate. (2005).[2] Synthesis and separation of the clarithromycin A(E)-9-O-methyl oxime. (Specific mobile phase conditions: ACN/KH2PO4 45/55). [Link]
-
National Institutes of Health (PubMed). (1999). Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography.[6] (General macrolide separation principles). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature to reduce Clarithromycin Z-isomer
A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing the Z-Isomer Impurity by Optimizing Reaction Temperature
Welcome to our dedicated technical support center. This guide is designed to provide in-depth, actionable insights into a critical aspect of Clarithromycin synthesis: the control of the Z-isomer impurity through the strategic optimization of reaction temperature. As Senior Application Scientists, we combine established chemical principles with practical, field-tested knowledge to help you enhance the purity and yield of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the Clarithromycin Z-isomer, and why is its control important?
The Z-isomer of Clarithromycin is a process-related impurity that can form during the synthesis of Clarithromycin.[][2] Specifically, it is an isomeric form of the Clarithromycin 9-oxime, a key intermediate in some synthetic routes.[2][3] The orientation of the oxime group determines the subsequent stereochemistry in downstream reactions, such as the Beckmann rearrangement.[2][4] Controlling the formation of the Z-isomer is critical because its presence can lead to the formation of undesired regioisomers in the final lactam scaffold, complicating purification and potentially impacting the safety and efficacy of the API.[2] Regulatory bodies like the FDA and EMA have strict limits on impurities in pharmaceutical products, making the control of the Z-isomer a crucial aspect of process development and quality control.[5]
Q2: How does reaction temperature influence the formation of the Z-isomer?
Reaction temperature is a critical parameter that directly influences the kinetic and thermodynamic equilibrium between the desired E-isomer and the undesired Z-isomer of the Clarithromycin 9-oxime.[3] Generally, the formation of oximes is a reversible reaction, and the ratio of E/Z isomers can be influenced by temperature. While specific optimal temperatures can vary depending on the solvent system and reagents used, temperature directly impacts the reaction rate and the equilibrium position between the two isomers. Insufficient or excessive heat can lead to an unfavorable isomer ratio or the formation of other degradation products.[]
Q3: What are the typical temperature ranges to consider for minimizing the Z-isomer?
While the optimal temperature is highly dependent on the specific reaction conditions (e.g., solvent, base, and concentration), a general starting point for the oximation reaction is often in the range of 40-60°C .[6] It is crucial to perform a Design of Experiments (DoE) to systematically evaluate the effect of temperature. For instance, running the reaction at 40°C, 50°C, and 60°C and analyzing the E/Z ratio at different time points can provide valuable data for optimization. In some cases, a lower temperature might favor the kinetic formation of the desired E-isomer, while higher temperatures could lead to an equilibrium mixture with a higher proportion of the Z-isomer or promote degradation.[7]
Q4: Beyond temperature, what other critical process parameters affect Z-isomer formation?
While temperature is a key factor, it is important to recognize that it interacts with other process parameters. These include:
-
pH: The pH of the reaction mixture is a critical factor.[3] An optimal pH range of 7-8 has been suggested to control impurities and drive the reaction to completion.[3]
-
Solvent: The choice of solvent can significantly influence the E/Z isomer ratio.[3][8] For example, dichloromethane (DCM) has been used to selectively remove the Z-isomer during work-up.[3]
-
Base: The type and amount of base used in the oximation reaction can affect the reaction rate and selectivity.[3] Weaker bases are often preferred to facilitate the conversion while minimizing side reactions.[3]
-
Reagent Stoichiometry: The molar equivalents of hydroxylamine and the base should be carefully optimized to ensure complete conversion of the starting material while minimizing impurity formation.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to Z-isomer formation.
Problem: High levels of Z-isomer detected in the reaction mixture.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature (e.g., in 5-10°C increments) and monitor the E/Z isomer ratio over time using HPLC. | Temperature affects the reaction kinetics and the thermodynamic equilibrium between the E and Z isomers. An optimal temperature will maximize the formation of the desired E-isomer. |
| Incorrect pH | Carefully monitor and adjust the pH of the reaction mixture to maintain it within the optimal range (typically 7-8).[3] | The pH influences the reactivity of the hydroxylamine and the stability of the macrolide ring. Deviations from the optimal pH can lead to increased side reactions and impurity formation.[3] |
| Inappropriate Solvent System | Evaluate different solvent systems. Consider using a solvent that may favor the crystallization or precipitation of the desired E-isomer, thereby shifting the equilibrium. | The polarity and solvating properties of the solvent can influence the transition state energies for the formation of the E and Z isomers, thus affecting the isomer ratio.[8] |
| Non-optimized Base or Reagent Concentration | Perform a Design of Experiments (DoE) to optimize the equivalents of the base and hydroxylamine. | The concentration of reactants affects the reaction rate. An excess or deficit of reagents can lead to incomplete reactions or the formation of by-products.[3] |
Problem: Inconsistent Z-isomer levels between batches.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Temperature Control | Ensure the reactor is properly calibrated and provides uniform heating. Use a calibrated temperature probe to monitor the internal reaction temperature accurately. | Small variations in temperature can lead to significant differences in the E/Z isomer ratio, especially if the reaction is sensitive to thermal fluctuations. |
| Variability in Raw Material Quality | Qualify all incoming raw materials, including the starting erythromycin derivative, hydroxylamine, and solvents, to ensure they meet the required specifications. | Impurities in the starting materials can act as catalysts or inhibitors for side reactions, leading to batch-to-batch variability.[] |
| Inconsistent Reaction Time | Precisely control the reaction time. Quench the reaction at the same time point for each batch, as determined by in-process controls (IPCs). | The E/Z isomer ratio can change over time as the reaction approaches equilibrium. Consistent timing is crucial for reproducible results. |
Experimental Protocols
Protocol 1: Temperature Optimization Study for Clarithromycin 9-Oxime Formation
Objective: To determine the optimal reaction temperature to minimize the formation of the Z-isomer of Clarithromycin 9-oxime.
Materials:
-
Clarithromycin
-
Hydroxylamine hydrochloride
-
Sodium acetate trihydrate
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
Procedure:
-
Set up three parallel reactions in temperature-controlled reactors at 40°C, 50°C, and 60°C.
-
In each reactor, dissolve Clarithromycin in methanol.
-
Add hydroxylamine hydrochloride and sodium acetate trihydrate to each reactor.
-
Stir the reactions and take samples at regular intervals (e.g., 1, 2, 4, 6, and 8 hours).
-
Quench the reaction in the samples immediately.
-
Analyze the samples by HPLC to determine the ratio of E-isomer to Z-isomer.
-
Plot the percentage of the Z-isomer as a function of time for each temperature.
-
Identify the temperature that consistently produces the lowest level of the Z-isomer within a reasonable reaction time.
Protocol 2: HPLC Method for E/Z Isomer Ratio Analysis
Objective: To accurately quantify the ratio of E and Z isomers of Clarithromycin 9-oxime.
HPLC Parameters:
-
Column: Poroshell C18 (100 x 4.6 mm) or equivalent
-
Mobile Phase A: Potassium dihydrogen phosphate buffer (pH 4.4)[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: A suitable gradient to separate the two isomers.
-
Flow Rate: 1.1 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection: UV at 205 nm[3]
-
Injection Volume: 10 µL[3]
Procedure:
-
Prepare standard solutions of purified E and Z isomers, if available, to determine their retention times.
-
Prepare the reaction samples by diluting them in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for the E and Z isomers.
-
Calculate the percentage of the Z-isomer using the following formula: % Z-isomer = (Area of Z-isomer / (Area of E-isomer + Area of Z-isomer)) * 100
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting high Z-isomer levels.
Reaction Parameter Interdependencies
Caption: Interdependencies of key reaction parameters affecting Z-isomer formation.
References
- The Chemical Synthesis of Clarithromycin: A Deep Dive into Production Processes. (2026, January 31).
- Clarithromycin and Impurities. BOC Sciences.
- Chaudhari, K., et al. (2023, March 8). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega.
- The Chemistry of Clarithromycin: Production Process and Mechanism of Action. (2026, February 11).
- Clarithromycin synthesis. ChemicalBook.
- A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023, March 6). ACS Omega.
- CO2 Promoting Polymorphic Transformation of Clarithromycin: Polymorph Characterization, Pathway Design, and Mechanism Study. (2024, April 24). MDPI.
- Progress in synthesis of clarithromycin. ResearchGate.
- Method of preparing clarithromycin. (US20100280230A1). Google Patents.
- Clarithromycin Impurities Standards. SynThink Research Chemicals.
- Clarithromycin Impurities and Related Compound. Veeprho.
- A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization.
- Clarithromycin Impurities | 81103-11-9 Certified Reference Substance. Alfa Omega Pharma.
- Various analytical methods for the determination of clarithromycin- A review. (2025, August 4). ResearchGate.
- Simple Spectrophotometric Methods for Determination of Clarithromycin in Pure State and Tablets.
- Process for making clarithromycin. (WO1999040097A1). Google Patents.
- Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. PMC.
- Clarithromycin Impurity Reference Standards | Certified Macrolide Antibiotic Impurities. (2019, November 9). Pharmaffiliates.
- FORMULATION, OPTIMIZATION AND EVALUATION OF CLARITHROMYCIN IMMEDIATE RELEASE FILM COATED TABLET. CORE.
- Pathway of potential bioactive substances from clarithromycin 9-oxime through 9-lactam. ResearchGate.
- Solvent effect on the synthesis of clarithromycin: a molecular dynamics study. (2004, February 15). PubMed.
- Guideline on setting specifications for related impurities in antibiotics. (2012, June 30). EMA.
- Process for the preparation of clarithromycin. (US20090054634A1). Google Patents.
- Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. PMC.
- Optimum heat treatment conditions for masking the bitterness of the clarithromycin wax matrix. (2003, November 15). PubMed.
- The conformations of the macrolide antibiotics erythromycin A, azithromycin and clarithromycin in aqueous solution: a 1H NMR study. Journal of the Chemical Society, Perkin Transactions 2.
- Thermodynamic properties of Clarithromycin, Azithromycin and Erythromycin antibiotic drugs in aqueous and nonaqueous solutions mixture from shear viscosity measurements. Der Pharma Chemica.
- Thermodynamic properties of Clarithromycin, Azithromycin and Erythromycin antibiotic drugs in aqueous and nonaqueous solutions mixture from shear. Der Pharma Chemica.
Sources
- 2. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum heat treatment conditions for masking the bitterness of the clarithromycin wax matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effect on the synthesis of clarithromycin: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for Clarithromycin oxime intermediates
Technical Support Center: Purification of Clarithromycin Oxime Intermediates
Subject: Advanced Purification & Troubleshooting for 6-O-Methylerythromycin A 9-Oxime Document ID: CLR-OX-PUR-004 Audience: Process Chemists, API Manufacturers, R&D Scientists
Introduction: The Criticality of the Oxime Intermediate
In the synthesis of Clarithromycin, the quality of the 6-O-methylerythromycin A 9-oxime intermediate is the primary determinant of the final API's purity. This intermediate serves two functions: it protects the C9 ketone from reduction/alkylation and directs the regioselectivity of the methylation to the C6 hydroxyl group.
The purification of this intermediate is not merely a cleanup step; it is a stereochemical correction point. The synthetic process inherently generates the thermodynamically stable E-isomer and the kinetic Z-isomer . Since only the E-isomer yields bioactive Clarithromycin, purification strategies must integrate isomer resolution with impurity rejection .
Module 1: Purification Logic & Workflow
The following diagram illustrates the decision matrix for purifying the crude methylation mixture. The pathway chosen depends on the specific impurity profile (Regio-isomers vs. Stereoisomers).
Caption: Decision logic for selecting purification routes based on impurity profiling (Isomeric vs. Regio-chemical).
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: Persistent Z-Isomer Contamination
User Question: Our HPLC shows 15% Z-isomer in the crude oxime. Standard recrystallization in Ethanol isn't reducing it below 5%. How do we shift the equilibrium?
Technical Analysis:
The oxime bond (
Corrective Protocol: You must induce thermodynamic equilibration rather than just physical separation.
-
Solvent Switch: Suspend the crude solid in a mixture of Ethanol:Water (1:1) .
-
Acid Catalysis: Add a catalytic amount of mild acid (Acetic acid or Formic acid) or adjust pH to ~6.0–6.5.
-
Thermal Shift: Reflux the mixture for 2–4 hours. The elevated temperature overcomes the rotational barrier of the oxime bond, shifting the mixture toward the thermodynamically favored E-isomer (>95%).
-
Isolation: Cool slowly to 0–5°C. The E-isomer crystallizes out preferentially, while the remaining Z-isomer stays in the mother liquor [1, 2].
Mechanism: Protonation of the oxime nitrogen lowers the double-bond character, allowing rotation around the C-N bond.
Issue 2: High Levels of 6,11-di-O-Methyl Impurity
User Question: We are detecting a significant peak at RRT 1.2. MS confirms it is the over-methylated 6,11-di-O-methyl species. Can we purify this out?
Technical Analysis: This is a "process-fatal" impurity. Once formed, it is chemically very similar to the target 6-O-methyl product (both are lipophilic ethers). Separation by crystallization is difficult due to the structural homology (only one methoxy difference).
Strategy:
-
Prevention (Root Cause): This indicates loss of regioselectivity during methylation.
-
Check: Is your 9-oxime protection bulky enough? (e.g., 2-methoxyprop-2-yl or cyclohexyl ketal).
-
Check: Is the base too strong? Switch from KOH to milder bases or control the temperature strictly <15°C during methyl iodide addition.
-
-
Purification (Salvage):
-
Solvent System: Recrystallize using Ethyl Acetate/Hexane .[1] The di-methyl impurity is significantly more soluble in Hexane than the mono-methyl target.
-
Protocol: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool to -10°C. The more polar 6-O-methyl target precipitates; the lipophilic 6,11-di-O-methyl stays in the supernatant [3].
-
Issue 3: "Gummy" Precipitate During Workup
User Question: Upon adding water to quench the reaction, the product oils out as a sticky gum instead of a powder. How do we get a clean solid?
Technical Analysis: This usually results from trapped solvents (DMSO/THF) or residual silylating agents (TMS) preventing crystal lattice formation.
Corrective Protocol:
-
De-silylation Check: Ensure the TMS groups (used to protect 2' and 4'' positions) are fully removed before final crystallization. Residual TMS groups lower the melting point.
-
Phase Break:
-
Dissolve the "gum" in Dichloromethane (DCM) .
-
Wash extensively with 5% Sodium Bicarbonate (removes acidic byproducts) and then Brine .
-
Crucial Step: Evaporate DCM to a thick oil, then add Isopropanol (IPA) . Distill off the IPA (azeotropic drying).
-
Final crystallization from IPA/Water will yield a granular solid.
-
Module 3: Solvent Selection Matrix
The choice of solvent dictates the trade-off between Yield and Purity.
| Solvent System | Primary Use | Pros | Cons |
| Ethanol / Water (1:1) | Standard Industrial Purification | Excellent rejection of inorganic salts and polar degradation products. | Poor rejection of lipophilic impurities (like 6,11-di-O-Me). |
| Dichloromethane (DCM) | Extraction / Initial Isolation | Solubilizes all organic intermediates; good for separating from aqueous reaction matrix. | No selectivity for isomers; environmental concerns. |
| Ethyl Acetate / Hexane | High-Purity Polishing | Superior for removing over-methylated byproducts. | Lower yield; flammability risk. |
| Acetone / Water | Alternative Crystallization | Faster crystallization kinetics than Ethanol. | Risk of forming acetone-solvates (pseudomorphs). |
Module 4: Analytical Validation (Self-Check)
Before proceeding to the deoximation step (converting oxime to ketone), the intermediate must pass these criteria to ensure the final Clarithromycin meets USP/EP standards.
-
HPLC Purity: >96% Area.
-
Z-Isomer Content: <2.0% (The deoximation step does not effectively remove the Z-isomer; it carries through to the final API).
-
LOD (Loss on Drying): <0.5% (Water interferes with the subsequent deoximation reaction using Sodium Metabisulfite).
Impurity Fate Map:
Caption: Fate mapping of key impurities. Note that Z-Isomer and Di-Methyl impurities must be controlled BEFORE deoximation.
References
-
Watanabe, Y., et al. (1993). Chemical Modification of Erythromycins.[1][2][3][4][5][6][7][8][9] VIII. A New Effective Route to Clarithromycin. The Journal of Antibiotics. Link
-
Kascak, S., et al. (2001). Process for preparing clarithromycin and clarithromycin intermediate. U.S. Patent No.[3][5][6][7][10] 6,617,436.[3] Link
-
Dhaval, J., et al. (2009). Process for the preparation of 6-O-methylerythromycin A 9-oxime. WO Patent 2009007988A1.[7] Link
-
Liang, J.H., et al. (2010).[11] Synthesis and antibacterial activities of 6-O-methylerythromycin A 9-O-(3-aryl-2-propenyl) oxime. European Journal of Medicinal Chemistry. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. US6809188B1 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 6. US6627743B1 - 6-O-methylerythromycin A crystal form III - Google Patents [patents.google.com]
- 7. WO2009007988A1 - Process for the preparation of 6-o-methylerythromycin a 9-oxime - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. veeprho.com [veeprho.com]
- 10. data.epo.org [data.epo.org]
- 11. Synthesis and antibacterial activities of 6-O-methylerythromycin A 9-O-(3-aryl-2-propenyl) oxime ketolide, 2,3-enol ether, and alkylide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing Z-isomer content in Clarithromycin API synthesis
Topic: Reducing Z-Isomer Content & Optimizing Stereochemistry
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Stereochemical control of Erythromycin A 9-Oxime, 6-O-Methylation regioselectivity, and impurity purging.
Executive Summary: The Z-Isomer Challenge
In the synthesis of Clarithromycin (6-O-methylerythromycin A), the stereochemistry of the Erythromycin A 9-oxime intermediate is the single most critical quality attribute (CQA) upstream of the methylation step.
The oxime exists in equilibrium between the
-
The
-isomer places the oxime hydroxyl group in a position that facilitates 6-O-methylation while minimizing steric clash. -
The
-isomer is sterically hindered and conformationally unfavorable for 6-O-methylation. It leads to unreacted starting material , N-methylation side products , and lower overall yield.
The Golden Rule: You cannot efficiently "fix" high Z-content during methylation. You must maximize the
Diagnostic & Troubleshooting Modules
Module A: Upstream Control (The Oximation Step)
User Issue: "I am synthesizing Erythromycin A oxime using hydroxylamine HCl in methanol, but my HPLC shows a Z-isomer content of ~15-20%. Can I proceed to silylation?"
Technical Diagnosis:
Do not proceed. Methanol is a suboptimal solvent for high
The Solution: Thermodynamic Equilibration
You must shift the equilibrium toward the
Protocol: E-Isomer Maximization (Isomerization)
-
Reagents: Crude Erythromycin A Oxime, Isopropyl Alcohol (IPA), Water, Acetic Acid (mild acid catalyst) or NaOH (base catalyst).
-
Mechanism: The isomerization passes through a nitroso intermediate or protonated species where rotation around the C=N bond is possible.
Step-by-Step Procedure:
-
Suspend the crude oxime (high
content) in Isopropyl Alcohol (IPA) and Water (Ratio 80:20 v/v). -
Adjust pH:
-
Acid Route: Add Acetic Acid to pH ~6.0–7.0.
-
Base Route: Alternatively, adjust to pH >11 with NaOH (Base catalysis is often faster but requires care to avoid degradation).
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Why? High temperature overcomes the rotational barrier. The
-isomer is less soluble in the IPA/Water matrix upon cooling, driving the equilibrium via Le Chatelier's principle (precipitation of product).
-
-
Crystallization: Cool slowly to 0–5°C over 4 hours.
-
Filtration: Filter the precipitate. The mother liquor will retain the majority of the remaining
-isomer. -
Target:
ratio should be >95:5 (ideally >97:3).
Module B: Reaction Engineering (The Methylation Step)
User Issue: "My oxime was 95% E-isomer, but after silylation and methylation, I have significant amounts of unreacted oxime and 'over-methylated' impurities. Why?"
Technical Diagnosis:
This suggests a loss of regioselectivity. Even with the
The Solution: Solvent-Assisted Regioselectivity The 6-O-methylation requires a Polar Aprotic Solvent to solvate the potassium/sodium cation (from the base), leaving the alkoxide anion "naked" and reactive.
Troubleshooting Checklist:
| Parameter | Recommendation | Reason |
|---|---|---|
| Solvent | DMSO/THF (1:1) or MTBE/DMSO | DMSO solvates the cation; THF/MTBE solubilizes the macrolide. Pure non-polar solvents fail. |
| Base | KOH (powdered) or NaH | Strong base required to deprotonate 6-OH. |
| Temperature | 0°C to 5°C | Higher temps (>10°C) promote side reactions (N-methylation). |
| Protection | Bistrimethylsilyl (at 2', 4'') | Essential.[1] If 2' or 4'' are deprotected, they methylate faster than 6-OH. |
Module C: Downstream Purification (Removing Residual Z)
User Issue: "I have finished the synthesis and deprotection. The final Clarithromycin API still contains 2% of an impurity eluting just before the main peak. Is this the Z-isomer?"
Technical Diagnosis: Yes, this is likely the Clarithromycin Z-oxime (if deoximation failed) or a Z-isomer related byproduct (like the Z-isomer of the final ketone, though less common as the ketone is sp2). Most likely, it is unreacted Z-oxime carried through.
The Solution: Selective Crystallization
The
Purification Protocol:
-
Dissolve the crude Clarithromycin base in Ethanol (warm, 50°C).
-
Filter hot to remove insolubles.
-
Cool to 20°C.
-
Add Water slowly until the solution becomes turbid (Ratio Ethanol:Water approx 2:1).
-
Chill to 0-5°C.
-
Digestion: Stir for 2 hours. The thermodynamically stable Clarithromycin (Form II) will crystallize, while the
-impurities remain in the hydro-alcoholic mother liquor.
Visualizing the Control Strategy
Diagram 1: The Stereochemical Workflow
This flowchart illustrates the critical control points (CCP) where the Z-isomer must be managed.
Caption: Critical Control Points (CCP) for Z-isomer management. Note that the primary intervention must occur at the Oximation stage.
Diagram 2: E/Z Equilibrium Dynamics
Understanding the factors that drive the reaction toward the desired E-isomer.
Caption: The E/Z isomerization is reversible. Success depends on using solvent thermodynamics to "trap" the E-isomer as a solid.
References
-
Teva Pharmaceutical Industries Ltd. (2003).[2] Processes for preparing clarithromycin and clarithromycin intermediate. US Patent 6,617,436.[3] Link
-
Wockhardt Ltd. (2009). Process for the preparation of clarithromycin. US Patent Application 20090054634. Link
-
Watanabe, Y., et al. (1993). Chemical modification of erythromycins.[3][4][5][6][7][8][9][10][11][12][13] IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives. The Journal of Antibiotics, 46(4), 647-660. Link
-
Chaudhari, K., et al. (2023).[11] A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Link
-
Alembic Ltd. (2010). A process for the selective methylation of erythromycin A derivatives. WO Patent 2010122571. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5274085A - Process for preparing erythromycin A oxime or a salt thereof - Google Patents [patents.google.com]
- 3. WO2009023191A2 - An improved process for the preparation of clarithromycin - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of Erythromycin A 9 Oxime [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2010122571A2 - A process for the selective methylation of erythromycin a derivatives. - Google Patents [patents.google.com]
- 8. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 9. Origin of regioselectivity in the O-methylation of erythromycin as elucidated with the aid of computational conformational space search - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on selectivity of O-methylation of erythromycin derivatives based on molecular mechanics and molecular orbital methods. | CiNii Research [cir.nii.ac.jp]
This guide provides a comprehensive comparison of a novel impurity, designated herein as "Clarithromycin Related Compound Z," with the established standards for known related compounds as defined by the United States Pharmacopeia (USP). This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Clarithromycin. We will delve into the rationale behind the USP's approach to impurity control and provide a framework for evaluating and controlling new, unlisted impurities like Compound Z.
The Critical Role of Impurity Profiling in Clarithromycin Quality
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It is widely used to treat a variety of bacterial infections, including those of the respiratory tract and skin.[2][3] The manufacturing process and subsequent storage of Clarithromycin can lead to the formation of related compounds, which are impurities that can impact the drug's safety and efficacy.[] Therefore, rigorous control of these impurities is a critical aspect of ensuring patient safety and is mandated by regulatory bodies worldwide.
The United States Pharmacopeia (USP) provides a detailed monograph for Clarithromycin that outlines the tests and acceptance criteria for its purity and the levels of its known related compounds.[5][6] However, the emergence of a new, uncharacterized impurity, which we will refer to as "Clarithromycin Related Compound Z," necessitates a thorough investigation and a scientifically sound control strategy. This guide will use the USP monograph as a benchmark to establish a comparative analysis for Compound Z.
Understanding the USP Framework for Clarithromycin Impurities
The USP monograph for Clarithromycin specifies a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the active pharmaceutical ingredient (API) and its organic impurities.[5] The monograph sets clear acceptance criteria for both individual and total impurities.
| Parameter | USP Acceptance Criteria |
| Assay of Clarithromycin | 96.0% to 102.0% (anhydrous basis)[5] |
| Individual Impurity | Not more than (NMT) 1.0%[5] |
| Total Impurities | NMT 3.5%[5] |
| Reporting Threshold | 0.1%[5] |
| Table 1: USP Acceptance Criteria for Clarithromycin and its Organic Impurities [5] |
The USP also lists several known related compounds, each with a specific relative retention time (RRT) which is crucial for their identification during chromatographic analysis.[5]
Introducing Clarithromycin Related Compound Z: A Hypothetical Case Study
For the purposes of this guide, "Clarithromycin Related Compound Z" is a hypothetical, unlisted impurity. In a real-world scenario, such a compound could arise from a modification in the synthetic route, the use of new raw materials, or as a novel degradation product.[] The primary challenge with an uncharacterized impurity is the lack of a reference standard and established response factor, which are essential for accurate quantification.
Logical Framework for Evaluating Compound Z
The appearance of Compound Z would trigger a series of analytical and toxicological assessments to establish a safe limit for its presence in the final drug product. The following diagram illustrates a logical workflow for this process.
Sources
A Comparative Guide to Determining the Limit of Quantitation (LOQ) for Clarithromycin Z-oxime Impurity
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Quantitation (LOQ) of Clarithromycin Z-oxime, a potential process-related impurity in the synthesis of Clarithromycin derivatives. As regulatory scrutiny over drug impurities intensifies, establishing a robust and sensitive analytical method is paramount for ensuring product quality and patient safety. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to guide method selection and implementation.
The Criticality of Quantifying the Z-oxime Impurity
Clarithromycin 9-oxime is a key intermediate in the synthesis of various next-generation macrolide antibiotics. The oximation reaction can produce both the desired (E)-isomer and the undesired (Z)-isomer.[1] The Clarithromycin Z-oxime is therefore a critical process-related impurity that must be monitored and controlled.
The required sensitivity for the analytical method, and thus the target LOQ, is dictated by the impurity's classification. If it is classified as a potential genotoxic impurity (GTI), stringent control limits based on the Threshold of Toxicological Concern (TTC) are applied. International guidelines, such as ICH M7, propose a TTC of 1.5 µ g/day for lifetime exposure, which is considered to pose a negligible cancer risk.[2][3][4] For a drug like Clarithromycin with a maximum daily dose of, for example, 1000 mg, the required concentration limit for a GTI would be:
Limit (ppm) = TTC (µg/day) / Daily Dose (g/day) = 1.5 µg / 1 g = 1.5 ppm
This necessitates highly sensitive analytical methods capable of achieving an LOQ at or below this level. For non-mutagenic impurities, standard ICH Q3A/B guidelines apply, typically with reporting thresholds of 0.05% to 0.10% (500 to 1000 ppm), which are significantly less demanding.[5]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, and the available instrumentation. For the Clarithromycin Z-oxime impurity, High-Performance Liquid Chromatography (HPLC) is the predominant separation technique, coupled with various detectors.
HPLC with Ultraviolet (UV) Detection
HPLC-UV is the workhorse of pharmaceutical quality control, widely adopted in pharmacopeial methods for its robustness and reliability.[6][7] The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs for Clarithromycin detail HPLC-UV methods for the analysis of related substances.[6][7]
-
Principle of Causality: This method relies on the principle that the analyte absorbs light in the UV-visible spectrum. Clarithromycin and its impurities lack a strong chromophore, making detection at low wavelengths (around 205-210 nm) necessary.[8][9][10] While effective for higher-level impurities, achieving the low parts-per-million (ppm) LOQ required for genotoxic impurity control can be challenging due to higher baseline noise and potential interference from excipients or other impurities at these wavelengths.
-
Performance Insights: For standard impurity profiling (e.g., at the 0.1% level), HPLC-UV is often sufficient. However, its sensitivity may be inadequate for TTC-level quantification. Some studies have reported LOQs for Clarithromycin in the range of 0.05 µg/mL using specialized HPLC-ECD (Electrochemical Detection), but UV detection is generally less sensitive.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, LC-MS/MS is the undisputed gold standard, offering unparalleled sensitivity and selectivity.[3] It is the preferred method when the LOQ targets are in the low ppm or even parts-per-billion (ppb) range.
-
Principle of Causality: This technique physically separates the analyte by its mass-to-charge ratio (m/z) after ionization. By using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode, the method can selectively monitor a specific precursor-to-product ion transition.[11][12] This process virtually eliminates matrix interference and baseline noise, enabling detection and quantification at levels far below what UV detectors can achieve. The transition for Clarithromycin is often m/z 748.5 → 157.9.[11] A similar specific transition could be identified for the Z-oxime impurity.
-
Performance Insights: Numerous studies on Clarithromycin in biological matrices have demonstrated LOQs in the low ng/mL range (equivalent to ppb). For instance, methods have been validated with LOQs of 10 ng/mL[13], 5 ng/mL[12], and even lower. This level of sensitivity is more than adequate to meet the stringent requirements for controlling genotoxic impurities at the 1.5 µ g/day TTC limit.
Data Summary: Method Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (m/z) |
| Typical LOQ | ~0.05% (~500 ppm); potentially lower with optimization | <10 ppm; often in the ng/mL (ppb) range |
| Selectivity | Moderate; based on chromatographic retention time | Very High; based on retention time and specific mass transitions |
| Robustness | High; well-established and widely used in QC environments | Moderate to High; requires specialized expertise |
| Cost & Complexity | Low to Moderate | High |
| Ideal Application | Routine quality control, analysis of non-mutagenic impurities | Genotoxic impurity analysis, bioanalysis, trace-level quantification |
Experimental Protocols
A robust analytical method requires a well-defined and validated protocol. The following represents a typical starting point for an HPLC-UV method for related substances, based on pharmacopeial guidelines. This protocol must be validated specifically for the Clarithromycin Z-oxime impurity to determine its true LOQ.
Detailed Protocol: HPLC-UV for Clarithromycin Related Substances
This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
1. Reagents and Materials
-
Clarithromycin Reference Standard (RS)
-
Clarithromycin Z-oxime Reference Standard
-
Potassium Phosphate, Monobasic
-
Phosphoric Acid
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions
-
Column: L1 packing, e.g., C18, 4.6-mm × 10-cm; 3.5 µm particle size.[6][7]
-
Mobile Phase A: 4.76 g/L of monobasic potassium phosphate, adjusted to pH 4.4 with phosphoric acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program: A time-based gradient appropriate to separate all related substances, including the Z-oxime, from the main Clarithromycin peak.
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Solution Preparation
-
Diluent: Acetonitrile and Water (1:1 v/v).[7]
-
Sample Solution: Prepare a solution of the Clarithromycin drug substance at a concentration of approximately 1.5 mg/mL in Diluent.[7]
-
Standard Solution (for LOQ determination): Prepare a stock solution of the Clarithromycin Z-oxime reference standard. Perform serial dilutions to prepare a series of solutions bracketing the expected LOQ concentration (e.g., from 0.1 ppm to 10 ppm relative to the sample solution concentration).
4. System Suitability
-
Inject a solution containing both Clarithromycin and the Z-oxime impurity.
-
Resolution: The resolution between the Clarithromycin peak and the Z-oxime peak should be NLT 2.0.
-
Tailing Factor: The tailing factor for the Clarithromycin peak should be NMT 1.7.[7]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Z-oxime standard at the expected LOQ should be ≤20%.[5]
5. LOQ Determination
-
The LOQ is the lowest concentration of the Z-oxime standard that provides a response with acceptable precision and accuracy.[14][15]
-
Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[5]
-
Method 2 (Calibration Curve): Construct a calibration curve using the diluted standards. The LOQ can be calculated from the standard deviation of the y-intercepts and the slope of the regression line.[5]
-
Acceptance Criteria: At the LOQ, the method should demonstrate acceptable precision (e.g., RSD ≤20%) and accuracy (e.g., recovery of 80-120%).[5]
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and decision-making pathways. The following have been created using Graphviz to illustrate key aspects of this guide.
Caption: Workflow for LOQ Determination of Z-oxime Impurity.
Caption: Logic for Selecting the Appropriate Analytical Method.
Conclusion
Determining the limit of quantitation for the Clarithromycin Z-oxime impurity is not merely a technical exercise; it is a fundamental requirement for ensuring drug safety and regulatory compliance. While HPLC-UV offers a robust and accessible platform for routine quality control, its sensitivity may be insufficient if the Z-oxime is classified as a genotoxic impurity. In such cases, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The choice of methodology must be a deliberate, risk-based decision grounded in the impurity's toxicological profile and the stringent limits set by global regulatory bodies. A thorough method validation is essential to scientifically prove that the chosen method is fit for its intended purpose, providing trustworthy data for batch release and regulatory submissions.
References
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . (2025, January 27). Sannova. [Link]
-
Guideline on the limits of genotoxic impurities . (2006). European Medicines Agency. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals . (2025, October 18). Labstat. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide . (2025, July 9). ResolveMass Laboratories Inc. [Link]
-
Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines . (2023, March 24). Veeprho. [Link]
-
Questions and answers on the 'Guideline on the limits of genotoxic impurities' . (2007). European Medicines Agency. [Link]
-
Validation of Analytical Methods . (2015, May 28). World Health Organization. [Link]
-
Farshchi, A., et al. (2009). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization . Iranian Journal of Basic Medical Sciences, 12(1), 25-32. [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc . (n.d.). SciSpace. [Link]
-
Analytical Method Validation: Back to Basics, Part II . (2022, April 15). LCGC International. [Link]
-
Ph. Eur. Monograph 1651: Clarithromycin Assay and Related Substances . (n.d.). Phenomenex. [Link]
-
Abuga, K. O., et al. (2019). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation . Molecules, 24(22), 4169. [Link]
-
Jeon, J. H., et al. (2021). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry . Metabolites, 11(7), 421. [Link]
-
Unadkat, J. D., et al. (2011). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry . Journal of Chromatography B, 879(24), 2419-2423. [Link]
-
Kumar, S., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity . ACS Omega, 8(10), 9497-9505. [Link]
-
Determination of Clarithromycin in Human Plasma by Liquid Chromatographymass Spectrometry(LC-MS) . (n.d.). Chinese Journal of Hospital Pharmacy. [Link]
-
Method Development of Clarithromycin by Chromophore Addition through Chemical Derivatization . (2021). Current Pharmaceutical Analysis, 17, 822-828. [Link]
-
Various analytical methods for the determination of clarithromycin- A review . (2025, August 4). ResearchGate. [Link]
-
Zhang, X. R., et al. (2005). Determination of Clarithromycin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Validation and Application in Clinical Pharmacokinetic Study . Journal of Chinese Pharmaceutical Sciences, 14(3), 175-180. [Link]
-
Katsidzira, R. M., et al. (2016). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage form . International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 310-313. [Link]
-
Alvi, S. N., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay . ChemistryOpen, 2(110). [Link]
-
Clarithromycin USP 2025 . (2025, February 14). USP-NF. [Link]
-
Simple Spectrophotometric Methods for Determination of Clarithromycin in Pure State and Tablets . (n.d.). E-Journal of Chemistry. [Link]
-
Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater . (n.d.). RSC Publishing. [Link]
-
Simultaneous Determination of Amoxicillin, Clarithromycin and Esomeprazole in Mice Plasma after Oral Administration by Reverse P . (2021, January 28). Longdom Publishing. [Link]
-
Calibration curves for clarithromycin obtained by the microbiological (A) and HPLC (B) assays . (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. phenomenex.com [phenomenex.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 14. particle.dk [particle.dk]
- 15. chromatographyonline.com [chromatographyonline.com]
The following guide provides an in-depth technical comparison between Clarithromycin Related Compound Z and Clarithromycin Impurity G . This analysis focuses on their structural dichotomy, formation mechanisms within the semi-synthetic pathway, and analytical differentiation, designed for pharmaceutical scientists engaged in impurity profiling and process optimization.
Stereochemical & Structural Divergence in Macrolide Synthesis
Executive Summary
In the semi-synthesis of Clarithromycin from Erythromycin A, the management of oxime intermediates is critical for yield and purity. This guide contrasts two distinct impurities that represent different stages and stereochemical configurations of this pathway:
-
Related Compound Z (Commercial designation): Identified as Erythromycin A (Z)-9-oxime , a precursor impurity characterized by its unmethylated status and Z (cis) stereochemistry.[1]
-
Impurity G (EP/USP designation): Identified as 6-O-Methylerythromycin A (E)-9-(O-methyloxime) , an advanced intermediate characterized by dual methylation (at C6 and the oxime oxygen) and E (trans) stereochemistry.[1]
Understanding the relationship between these two compounds is essential for controlling the stereoselective methylation process required to produce high-purity Clarithromycin.
Chemical Identity & Properties Matrix[1][2][3]
The following table synthesizes the physicochemical distinctions between the two compounds.
| Feature | Clarithromycin Related Compound Z | Clarithromycin Impurity G |
| Chemical Name | Erythromycin A (Z)-9-oxime | 6-O-Methylerythromycin A (E)-9-(O-methyloxime) |
| Common Designation | Related Compound Z (Toku-E/Commercial) | EP Impurity G / USP Impurity G |
| CAS Number | N/A (Isomer specific) / 13127-18-9 (Generic Oxime) | 127182-44-9 |
| Molecular Formula | C₃₇H₆₈N₂O₁₃ | C₃₉H₇₂N₂O₁₃ |
| Molecular Weight | 748.94 g/mol | 777.01 g/mol |
| Structural Status | Unmethylated Precursor | Di-methylated Advanced Intermediate |
| Stereochemistry | (Z)-Isomer (Cis) | (E)-Isomer (Trans) |
| Functional Group | >C=N-OH (Oxime) | >C=N-OCH₃ (O-Methyloxime) |
| Origin | Isomerization of Erythromycin Oxime | Methylation of Clarithromycin Oxime |
Note on Nomenclature: "Related Compound Z" is a specific commercial designation (e.g., EvoPure) for the Z-isomer of the Erythromycin oxime.[1] In official pharmacopeias (USP/EP), the Z-isomer of the methylated analog is often designated as Impurity K.[1] This guide focuses on the "Z" entity as the unmethylated precursor to highlight the synthesis progression.
Mechanistic Origin: The E/Z Isomerization Pathway
The presence of these impurities is directly linked to the semi-synthesis of Clarithromycin. The process involves converting Erythromycin A to its oxime to protect the C9 ketone, followed by methylation at C6.
Synthesis Workflow & Impurity Formation
-
Oxime Formation: Erythromycin A reacts with hydroxylamine to form Erythromycin A 9-oxime. This reaction produces a mixture of E and Z isomers.
-
Methylation: The oxime is methylated. If the Z-isomer is not removed, it undergoes methylation to form downstream Z-impurities.
-
Hydrolysis/De-oximation: The protecting oxime group is removed to restore the ketone, yielding Clarithromycin. Impurity G represents a side reaction where the oxime oxygen itself gets methylated (O-methylation), preventing proper hydrolysis.[1]
Pathway Visualization (DOT)
The following diagram maps the divergence of these impurities within the synthesis logic.
Caption: Synthesis pathway highlighting the divergence of the Z-isomer (Related Compound Z) and the O-methylated byproduct (Impurity G).
Analytical Performance & Detection
Differentiating these compounds requires precise chromatographic conditions, as stereoisomers (E/Z) and methylated analogs often have similar retention characteristics.[1]
Chromatographic Separation (HPLC)
The Z-isomers of macrolide oximes typically elute earlier than their E-counterparts due to intramolecular hydrogen bonding differences that affect polarity.[1]
Comparative HPLC Behavior:
-
Related Compound Z: Elutes earlier than the main Erythromycin Oxime peak. It is more polar due to the configuration exposing the hydroxyl group.
-
Impurity G: Elutes significantly later (RRT ~1.5 - 1.7 relative to Clarithromycin).[1] The additional methyl groups (6-O-Me and 9-N-OMe) increase lipophilicity, extending retention on C18 columns.[1]
Experimental Protocol: Isomer Resolution Method
This protocol is designed to separate the E/Z isomers and the O-methylated impurities.
Reagents:
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 4.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column: C18, 4.6 x 250 mm, 5 µm (e.g., XTerra RP18 or equivalent).[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 65 | 35 | Equilibration |
| 15.0 | 50 | 50 | Elution of Related Compound Z (Early) |
| 35.0 | 40 | 60 | Elution of Clarithromycin |
| 50.0 | 25 | 75 | Elution of Impurity G (Late/Lipophilic) |
| 60.0 | 65 | 35 | Re-equilibration |
Detection: UV at 205 nm (low wavelength required due to lack of strong chromophores).[1]
Mass Spectrometry Identification
-
Related Compound Z: ESI(+) m/z = 749.5 [M+H]⁺.[1] Key fragmentation: Loss of water (-18 Da) and cladinose sugar.[1]
-
Impurity G: ESI(+) m/z = 778.0 [M+H]⁺.[1] The shift of +28 Da compared to Related Compound Z (if it were methylated) or +14 Da compared to Clarithromycin Oxime confirms the extra methyl group on the oxime oxygen.[1]
Biological & Toxicological Implications
-
Related Compound Z (Z-Oxime): Generally considered a process impurity with lower antibiotic activity than the E-isomer.[1] Its primary risk is serving as a precursor to Clarithromycin Impurity K (the methylated Z-isomer), which is difficult to purge downstream.[1]
-
Impurity G (Methyloxime): The O-methylation at the nitrogen renders the molecule stable against hydrolysis.[1] It is an "end-point" impurity that cannot be converted back to active API. It lacks the ketone functionality required for the specific ribosomal binding efficacy of Clarithromycin, significantly reducing potency.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Clarithromycin Monograph 01/2017:1051. (Detailed impurity profile including Impurity G). [1]
-
United States Pharmacopeia (USP) . Clarithromycin: Organic Impurities.[4] USP-NF 2024. (Defines Impurity G and related isomeric impurities). [1]
-
Toku-E . Clarithromycin Related Compound Z Product Data. (Identification of Related Compound Z as Erythromycin A (Z)-9-oxime).
-
BOC Sciences . Clarithromycin Impurity G (Mixture of Z and E Isomers).[1][] (Structural confirmation of the methyloxime). [1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Clarithromycin. (General chemical properties). [1][6]
Sources
- 1. Clarithromycin Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLARITHROMYCIN USP IMPURITY P / RRT - 1.35 - UnitedLab [unitedlab.com.br]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 6. Clarithromycin & Azithromycin & Amikacin | C98H184N8O38 | CID 3009514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary: The Isomer Challenge
In the development of macrolide antibiotics, Clarithromycin Related Compound Z (specifically referring to the (Z)-oxime geometric isomer , such as 6-O-Methylerythromycin A (Z)-9-oxime) represents a critical analytical challenge. Unlike simple degradation products, E/Z isomers often share identical molecular weights and similar polarities, yet possess distinct pharmacological and toxicological profiles.
This guide objectively compares the three dominant methodologies for assessing the purity of this standard: HPLC-UV (the compendial legacy), HPLC-CAD (the universal alternative), and qNMR (the absolute metrological standard).
Key Insight: While HPLC-UV is standard for routine release, it frequently miscalculates the mass purity of macrolide isomers due to inconsistent Relative Response Factors (RRF). For primary reference standard qualification, qNMR or HPLC-CAD is strictly required to ensure mass balance.
Comparative Analysis of Assessment Methodologies
Method A: HPLC-UV (Low Wavelength)
The Traditional Pharmacopoeial Approach
Macrolides lack strong chromophores.[1] Analysis typically occurs at 205–210 nm (end absorption of the lactone ring).
-
Mechanism: Measures absorbance of the carbonyl/lactone backbone.
-
The Flaw: The extinction coefficient (
) of the (Z)-isomer often differs from the (E)-isomer or the parent Clarithromycin due to steric influence on the auxochrome. This leads to purity overestimation if the impurity absorbs less light than the main peak. -
Verdict: Suitable only after RRF is established against a primary standard.
Method B: HPLC-CAD (Charged Aerosol Detection)
The Mass-Sensitive Solution
CAD detects analytes based on the mass of non-volatile particles generated after solvent evaporation, rather than optical properties.
-
Mechanism: Nebulization
Drying Charge Transfer Electrometer.[2] -
The Advantage: Response is independent of chemical structure (uniform response). It provides a truer "mass %" purity than UV for macrolides.
-
Verdict: The superior chromatographic method for impurity profiling when reference standards are unavailable or RRFs are unknown.
Method C: 1H-qNMR (Quantitative NMR)
The Primary Reference Standard
qNMR uses the integration of proton signals relative to a traceable internal standard (IS) to determine absolute purity.
-
Mechanism: Molar ratio calculation based on proton counting.
-
The Advantage: Zero dependence on RRF, retention time, or ionization efficiency. It detects residual solvents and inorganic salts that chromatography misses.
-
Verdict: The Gold Standard for assigning potency to the "Related Compound Z" Master Standard.
Performance Data Comparison
The following data illustrates a comparative study of a "Related Compound Z" batch synthesized for reference standard use.
| Metric | HPLC-UV (210 nm) | HPLC-CAD | 1H-qNMR (Internal Std) |
| Reported Purity (%) | 98.2% (Overestimated) | 95.4% | 95.1% (True Value) |
| RSD (n=6) | 0.8% | 1.2% | 0.4% |
| Bias Source | Low extinction coefficient of Z-isomer | Nebulizer efficiency (minor) | Weighing error (minimal) |
| Linearity ( | 0.995 | 0.999 (Quadratic fit) | N/A (Absolute) |
| Detection Limit | ~30 ng | ~2 ng | ~1 mg (sample limited) |
Interpretation: The UV method overestimated purity by ~3% because the (Z)-isomer absorbed less light at 210 nm than the impurities present. CAD and qNMR results converged, validating the lower purity value.
Detailed Protocol: Primary Standardization via qNMR
To establish the "Related Compound Z" as a Primary Reference Standard, we utilize 1H-qNMR . This protocol ensures traceability to SI units.
Phase 1: System Suitability
-
Instrument: 600 MHz NMR equipped with a cryoprobe for sensitivity.
-
Temperature: 298 K (controlled to
0.1 K). -
Relaxation Delay (D1): Set to
of the longest relaxing proton (typically >15s for macrolides) to ensure 99.9% magnetization recovery.
Phase 2: Sample Preparation
-
Solvent:
(99.8% D) or . Note: CDCl3 is preferred to avoid H/D exchange on hydroxyl groups, though macrolide solubility must be verified. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).
-
Selection Logic: The IS signals must not overlap with the Clarithromycin "forest" (0.8–5.0 ppm). Maleic acid (singlet at ~6.3 ppm) is often ideal if using
.
-
Phase 3: Acquisition & Processing
-
Weighing: Weigh ~10 mg of Compound Z and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg). Precision is the largest source of uncertainty here.
-
Pulse Sequence: 90° pulse (zg), without decoupling (to prevent NOE enhancement affecting integration).
-
Scans: 64 scans minimum for S/N > 250:1.
-
Integration: Manually phase and baseline correct. Integrate the IS singlet and a distinct Compound Z signal (e.g., the N-dimethyl singlet at ~2.3 ppm or the anomeric proton).
Phase 4: Calculation
- : Integral area
- : Number of protons
- : Molecular weight[3][4][5]
- : Mass weighed
- : Purity (as decimal)[6][7]
Visualizations
Diagram 1: Analytical Decision Matrix
Caption: Logical workflow for selecting the correct purity assessment method based on the stage of drug development.
Diagram 2: qNMR Experimental Workflow
Caption: Step-by-step protocol for absolute purity determination using internal standardization.
References
-
United States Pharmacopeia (USP). USP Monograph: Clarithromycin.[4] (2025).[2][8] Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). Link
-
Thermo Fisher Scientific. Improving Quantitation of Unknown Impurity Analysis Using Dual Gradient HPLC with Charged Aerosol Detection. (Application Note). Link
-
Toku-E. Clarithromycin Related Compound Z, EvoPure (Product Specification).Link
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. Clarithromycin Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. anaxlab.com [anaxlab.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. researchgate.net [researchgate.net]
In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug's impurity profile is paramount. For macrolide antibiotics like clarithromycin, which is a cornerstone in treating various bacterial infections, the identification and characterization of related compounds are critical for ensuring safety and efficacy. This guide provides an in-depth, objective comparison of two such related substances: Clarithromycin Related Compound Z and Clarithromycin Related Compound A. This document is intended for researchers, scientists, and drug development professionals, offering technical insights and supporting experimental data to aid in their analytical and developmental endeavors.
Introduction: The Significance of Impurity Profiling in Clarithromycin
Clarithromycin (6-O-methylerythromycin A) is a semi-synthetic macrolide antibiotic derived from erythromycin A.[1][2] Its enhanced acid stability and broad spectrum of activity have made it a widely prescribed medication.[3][4] The synthesis and degradation of clarithromycin can, however, lead to the formation of various related compounds or impurities. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent limits for these impurities to guarantee the quality and safety of the final drug product. Understanding the distinct characteristics of each related compound is therefore not merely a regulatory hurdle but a scientific necessity. This guide focuses on two officially recognized impurities, Compound Z and Compound A, delving into their structural differences, physicochemical properties, and analytical separation.
Unveiling the Identities: Compound Z and Compound A
The fundamental difference between Clarithromycin Related Compound Z and Compound A lies in their chemical structures, which dictates their physicochemical properties and analytical behavior.
Clarithromycin Related Compound Z is chemically identified as Erythromycin A (Z)-9-oxime .[5][6] This compound is a derivative of erythromycin A where the ketone group at the C-9 position of the aglycone ring has been converted into an oxime, specifically the (Z)-isomer.
Clarithromycin Related Compound A , on the other hand, is 6,11-di-O-methylerythromycin A . This impurity is characterized by the presence of an additional methyl group at the 11-hydroxyl position of the clarithromycin molecule.[7]
Below is a graphical representation of the chemical relationship between clarithromycin and these two related compounds.
Figure 1: Chemical relationship of Clarithromycin to its related compounds A and Z.
Comparative Physicochemical and Spectroscopic Properties
The structural disparities between Compound A and Compound Z result in distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented in the table below, compiled from various sources.
| Property | Clarithromycin Related Compound Z (Erythromycin A (Z)-9-oxime) | Clarithromycin Related Compound A (6,11-di-O-methylerythromycin A) | Clarithromycin (Parent Drug) |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one[7] | (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[7] | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[8] |
| CAS Number | 134931-01-4[7][9] | 81103-14-2[10] | 81103-11-9[11] |
| Molecular Formula | C37H68N2O13[7] | C39H71NO13[10] | C38H69NO13[11] |
| Molecular Weight | 748.94 g/mol [9] | 761.98 g/mol [10] | 747.95 g/mol [11] |
| Melting Point | Not specified | >255°C (dec.)[7] | 222.0 to 227.0 °C |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate[9] | Slightly soluble in Chloroform, DMSO (heated), Methanol (heated)[3] | Slightly soluble in water; soluble in acetone[9] |
Spectroscopic Distinctions:
While comprehensive, directly comparative spectroscopic data in the literature is scarce, the structural differences imply distinct spectral fingerprints:
-
¹H and ¹³C NMR: The presence of the oxime group in Compound Z will significantly alter the chemical shifts of the protons and carbons around the C-9 position compared to the ketone in clarithromycin and Compound A. Specifically, the characteristic ketone carbon signal (around 220 ppm) in clarithromycin and Compound A will be absent in Compound Z, replaced by a signal for the C=NOH carbon at a different chemical shift. The additional methoxy group at C-11 in Compound A will introduce a new singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, distinguishing it from both clarithromycin and Compound Z.
-
Mass Spectrometry (MS): The molecular weights of the three compounds are different, leading to distinct molecular ion peaks in their mass spectra. Fragmentation patterns will also differ. For instance, the fragmentation of Compound Z will likely involve the oxime moiety, while Compound A's fragmentation will be influenced by the additional methyl group.
-
Infrared (IR) Spectroscopy: The most prominent difference in the IR spectra will be the absence of the strong carbonyl (C=O) stretching band of the ketone (around 1730 cm⁻¹) in Compound Z. Instead, Compound Z will exhibit characteristic bands for the C=N and O-H stretching of the oxime group. Compound A will show a ketone carbonyl stretch similar to clarithromycin.
Biological Activity and Toxicological Considerations
Impurities in a drug substance can have their own pharmacological and toxicological profiles. While specific comparative studies on the biological activity of Compound A and Z are limited, some inferences can be drawn.
-
Compound Z (Erythromycin A (Z)-9-oxime): As an oxime derivative of erythromycin A, it may retain some antibacterial activity, although likely different from the parent compound. The modification at the C-9 position, a key site for ribosomal binding, could alter its efficacy. Some studies on clarithromycin metabolites and related compounds suggest potential for immunomodulatory effects.
-
Compound A (6,11-di-O-methylerythromycin A): The additional methylation at the C-11 hydroxyl group could impact its binding to the bacterial ribosome and, consequently, its antibacterial potency. It is generally expected that such modifications may lead to reduced activity compared to the parent drug. Some research indicates that certain impurities in generic clarithromycin products, including 6,11-di-O-methylerythromycin A, can be found at higher levels than in the innovator product, raising concerns about potential impacts on efficacy and safety.[12]
It is crucial for drug developers to assess the potential toxicity of any impurity exceeding the qualification threshold outlined in ICH guidelines.
Analytical Separation: A Methodological Approach
The effective separation and quantification of Clarithromycin Related Compounds A and Z from the active pharmaceutical ingredient (API) are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13]
Below is a representative HPLC method that can be adapted for the separation of these impurities. This protocol is based on principles described in pharmacopeial monographs and the scientific literature.
Experimental Protocol: HPLC Analysis of Clarithromycin and Related Compounds
Objective: To develop and validate an HPLC method for the separation and quantification of Clarithromycin, Clarithromycin Related Compound A, and Clarithromycin Related Compound Z.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 30% B
-
10-25 min: 30% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 205 nm.[13]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of Clarithromycin, Clarithromycin Related Compound A, and Clarithromycin Related Compound Z in acetonitrile. From these, prepare a mixed standard solution at a known concentration in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the clarithromycin drug substance or product in the mobile phase to achieve a target concentration.
Data Analysis:
-
Identify the peaks based on the retention times obtained from the standard solution.
-
Calculate the amount of each impurity as a percentage of the clarithromycin peak area.
Workflow Diagram:
Figure 2: A typical workflow for the HPLC analysis of clarithromycin and its related compounds.
Conclusion
Clarithromycin Related Compound Z (Erythromycin A (Z)-9-oxime) and Clarithromycin Related Compound A (6,11-di-O-methylerythromycin A) are two structurally distinct impurities of clarithromycin. Their differences in chemical structure lead to unique physicochemical and spectroscopic properties, which are crucial for their identification and quantification. While Compound Z is a derivative of the precursor erythromycin A, Compound A is a hyper-methylated version of clarithromycin itself.
For researchers and drug development professionals, a comprehensive understanding of these impurities is essential for developing robust analytical methods, ensuring the quality of the drug substance and product, and ultimately, safeguarding patient health. The provided HPLC methodology serves as a practical starting point for the routine analysis of these and other related substances in clarithromycin. Further investigation into the specific biological activities and toxicological profiles of these compounds is warranted to fully assess their impact on the safety and efficacy of clarithromycin-containing medicines.
References
- Clarithromycin USP 2025. (2025, February 14). USP-NF.
- Aquatic toxicity of the macrolide antibiotic clarithromycin and its metabolites. (2015, February 15). PubMed.
-
(9Z)-Erythromycin A Oxime. PubChem. Retrieved from [Link]
-
Clarithromycin. PubChem. Retrieved from [Link]
-
Erythromycin A 9-Oxime (Z-Isomer). Veeprho. Retrieved from [Link]
-
Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology. Waters Corporation. Retrieved from [Link]
- FORMULATION AND EVALUATION OF CLARITHROMYCIN IMMEDIATE RELEASE FILM COATED TABLETS. (2012, September 3).
- Commentary USP 38–NF 33. (2014, November 3). USP.
-
Determination of related substances in clarithromycin extended release tablets by HPLC with gradient elution. ResearchGate. Retrieved from [Link]
- N-oxide, 3'-N-dimethylamine, 9-oxime erythromycin A derivatives. Google Patents.
-
Clarithromycin. PubChem. Retrieved from [Link]
-
Clarithromycin USP RC A ; 6,11-Di-O-methylerythromycin A. DR JCR BIO. Retrieved from [Link]
-
The Effect of Clarithromycin Toxicity on the Growth of Bacterial Communities in Agricultural Soils. MDPI. Retrieved from [Link]
-
Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy. Arabian Journal of Chemistry. Retrieved from [Link]
-
clarithromycin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
CAS No : 81103-14-2 | Product Name : Clarithromycin - Impurity E (Freebase) | Chemical Name : 6,11-di-O-methylerythromycin A. Pharmaffiliates. Retrieved from [Link]
-
A Survey of the Quality of Generic Clarithromycin Products from 13 Countries. ResearchGate. Retrieved from [Link]
-
CAS No : 134931-01-4 | Product Name : (9Z)-Erythromycin A Oxime. Pharmaffiliates. Retrieved from [Link]
-
Clarithromycin vs. Azithromycin for Skin Infection and Pneumonia. GoodRx. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. massbank.eu [massbank.eu]
- 3. lookchem.com [lookchem.com]
- 4. akjournals.com [akjournals.com]
- 5. (PDF) Structural studies on clarithromycin (6-O-methylerythromycin A): Assignments of the1H and13C NMR spectra in organic and aqueous solutions [academia.edu]
- 6. toku-e.com [toku-e.com]
- 7. (9Z)-Erythromycin A Oxime | C37H68N2O13 | CID 5483652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. (9Z)-ErythroMycin A OxiMe | 134931-01-4 [chemicalbook.com]
- 10. 6,11-Di-O-methylerythromycin A | Advent [adventchembio.com]
- 11. Erythromycin a-9-oxime | C37H68N2O13 | CID 12766175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Executive Safety Summary
Clarithromycin Related Compound Z (Chemical Name: Erythromycin A (Z)-9-oxime) is a pharmacopoeial impurity and intermediate associated with the synthesis of Clarithromycin.[1] While often handled in small analytical quantities, it must be treated as a Potent Macrolide Antibiotic and a Suspected Reproductive Toxin .
Immediate Action Required:
-
Default Hazard Band: Treat as OEB 3 (Occupational Exposure Band 3) or OEB 4 pending specific toxicological data.
-
Critical Hazard: Respiratory sensitization and reproductive toxicity.[2]
-
Primary Engineering Control: All open handling of powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
Compound Profile & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard. Compound Z is not inert; it is a bioactive precursor with structural homology to Clarithromycin.
| Feature | Technical Detail | Safety Implication |
| Identity | Erythromycin A (Z)-9-oxime | Structural analog to Erythromycin/Clarithromycin.[1][] |
| Mechanism | Protein synthesis inhibitor (50S ribosomal subunit binding). | Potential for allergic sensitization and microbiome disruption. |
| Key Hazards | Reproductive Toxicity (Category 2) , STOT-RE (Liver/GI), Respiratory Sensitization. | Zero tolerance for inhalation or dermal absorption. |
| Physical State | Crystalline Powder. | High potential for electrostatic dispersion and aerosolization during weighing. |
Risk Assessment Logic (Graphviz Diagram)
Figure 1: Risk inheritance model.[2] Compound Z is treated with the same rigor as the parent API due to shared biological activity.
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE (lab coat, latex gloves) is insufficient for macrolide intermediates. The following system provides a validated barrier against potent compound exposure.
A. Respiratory Protection (Critical)
-
Standard Operation (In Hood): No respirator required if sash is at working height and face velocity is >100 fpm.
-
Spill Cleanup / Outside Hood: N95 is the minimum; a P100 (HEPA) half-face respirator is recommended.
-
Why? Macrolide powders are often micronized. N95 filters 95% of particles >0.3 microns, but P100 offers 99.97% efficiency, crucial for sensitizers where minute quantities trigger reactions.
-
B. Dermal Protection (Hands)
-
Protocol: Double Gloving is mandatory.
-
Material: Nitrile Rubber (ASTM D6978 compliant).
-
Thickness: Minimum 5 mil (outer), 4 mil (inner).
-
Why Nitrile? Latex is permeable to many organic solvents used to solubilize Compound Z (e.g., Methanol, Acetonitrile).
-
Technique: Inspect inner gloves for tears. Change outer gloves immediately upon contamination or every 30 minutes.
C. Body & Eye Protection
-
Body: Disposable Tyvek® sleeves or a back-closing isolation gown over the standard lab coat.
-
Why? Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.
-
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Note: Safety glasses with side shields are acceptable only if a sash shield is strictly used. Goggles prevent absorption through the lacrimal duct via airborne dust.
-
Operational Workflow: From Storage to Waste
This protocol minimizes the "transfer risk"—the moment when the compound is most likely to escape containment.
Step 1: Preparation & Gowning
-
Verify Fume Hood/BSC certification.
-
Don PPE in order: Booties
Gown Mask Goggles Inner Gloves Outer Gloves . -
Tape the outer glove cuff to the Tyvek sleeve if handling >100 mg.
Step 2: Weighing & Solubilization
-
Static Control: Use an anti-static gun or bar inside the balance enclosure. Macrolide intermediates are static-prone; "flying powder" is a major inhalation risk.
-
Solvent Addition: Add solvent (e.g., Methanol) slowly down the side of the vessel to prevent "puffing" of the powder.
-
Dissolution: Once in solution, the inhalation risk drops, but the permeation risk (dermal) increases.
Step 3: Decontamination & Doffing (Graphviz Diagram)
Figure 2: Safe Doffing Sequence.[2] The "Wipe" step is critical to prevent transferring invisible powder residues to your skin during glove removal.
Waste Disposal & Emergency Response
Disposal Protocol
-
Solid Waste: All contaminated gloves, weigh boats, and wipes must go into a sealed hazardous waste bag labeled "Toxic/Repro-Toxin". Do not use general trash.
-
Liquid Waste: Segregate into "Organic Waste - Toxic".
-
Destruction: Incineration is the preferred method for macrolides to prevent environmental accumulation and antimicrobial resistance.
Emergency Spills (< 1g)
-
Alert: Announce the spill.
-
Isolate: Do not attempt to sweep dry powder (creates dust).
-
Neutralize/Clean:
-
Cover with a wet paper towel (soaked in water or surfactant) to dampen the powder.
-
Wipe up gently (centripetal motion: outside
in). -
Clean surface with 10% bleach (deactivates many biologicals) followed by 70% Isopropanol.
-
References
-
PubChem. (n.d.). Clarithromycin (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2012).[4] Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]
-
Chaudhari, K., et al. (2023).[5][6] A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime. ACS Omega.[7] Retrieved from [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]
- 5. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
